2-(3-Nitrophenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-10-9-5-14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIRBOSXFXTYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372309 | |
| Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5565-72-0 | |
| Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(3-nitrophenyl)-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile pharmacological and photophysical properties associated with the 1,3,4-oxadiazole scaffold. This document details the synthetic route starting from 3-nitrobenzoic acid, including step-by-step experimental protocols. Furthermore, it compiles the expected physicochemical and spectroscopic data for the target compound, supported by data from closely related analogues.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the formation of 3-nitrobenzohydrazide from 3-nitrobenzoic acid, followed by a dehydrative cyclization to yield the target 1,3,4-oxadiazole ring. A common and effective method for the cyclization step involves the use of phosphorus oxychloride (POCl₃) as a dehydrating agent.[1][2]
Synthetic Pathway
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzohydrazide
This procedure outlines the conversion of 3-nitrobenzoic acid to 3-nitrobenzohydrazide via esterification followed by hydrazinolysis.
Materials:
-
3-Nitrobenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80%)
-
Sodium bicarbonate solution (5% w/v)
-
Distilled water
Procedure:
-
A mixture of 3-nitrobenzoic acid (1 eq.) and absolute ethanol (5-10 volumes) is taken in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with 5% sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield ethyl 3-nitrobenzoate.
-
The crude ethyl 3-nitrobenzoate is dissolved in ethanol, and hydrazine hydrate (1.5-2 eq.) is added.
-
The mixture is refluxed for 6-8 hours, during which the hydrazide precipitates.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 3-nitrobenzohydrazide.
Step 2: Synthesis of this compound
This protocol describes the cyclodehydration of 3-nitrobenzohydrazide to the target oxadiazole.
Materials:
-
3-Nitrobenzohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (20%)
-
Methanol or Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, 3-nitrobenzohydrazide (1 eq.) is taken, and phosphorus oxychloride (5-10 volumes) is added carefully in a fume hood.
-
The reaction mixture is refluxed for 4-6 hours.[1] The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.
-
The resulting mixture is neutralized with a 20% sodium bicarbonate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like methanol or ethanol to yield this compound as a solid.
Characterization
The structural elucidation of the synthesized this compound is performed using various spectroscopic techniques and determination of its physical properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5565-72-0 | [3] |
| Molecular Formula | C₈H₅N₃O₃ | [3] |
| Molecular Weight | 191.14 g/mol | [3] |
| Appearance | Expected to be a solid | |
| Melting Point | Not explicitly reported in searches |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds.[1][4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~1615 | C=N stretch (oxadiazole ring) |
| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ stretch |
| ~1100 | C-O-C stretch (oxadiazole ring) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected shifts in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.5 | s | Oxadiazole C-H |
| ~8.8 | t | Ar-H (proton between two nitro groups) |
| ~8.5 | d | Ar-H |
| ~8.4 | d | Ar-H |
| ~7.9 | t | Ar-H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected shifts in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (oxadiazole ring) |
| ~155 | C-H (oxadiazole ring) |
| ~148 | C-NO₂ (aromatic) |
| ~135 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~122 | Aromatic C (ipso) |
Mass Spectrometry
| m/z Value | Assignment |
| ~191 | [M]⁺ (Molecular ion) |
Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
References
Spectroscopic Analysis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of a complete public dataset for this compound, this paper presents data from its close structural analog, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol . This analog serves as a valuable proxy for understanding the spectroscopic characteristics of the core structure. The methodologies and spectral interpretations detailed herein are fundamental for the characterization, quality control, and structural elucidation of this class of compounds in research and drug development settings.
Introduction to 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.[1] This moiety is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The biological activity is often modulated by the nature and position of substituents on the heterocyclic and appended phenyl rings. Accurate spectroscopic characterization is paramount for confirming the chemical structure, purity, and stability of these synthesized compounds.[5][6]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the analog, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.[7]
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3075 | Aromatic C-H Stretch | Medium |
| 1615 | Aromatic C=C Stretch | Strong |
| 1525, 1345 | Asymmetric & Symmetric NO₂ Stretch | Strong |
| 1485 | C=N Stretch (Oxadiazole Ring) | Strong |
| 1172 | C-O-C Stretch (Oxadiazole Ring) | Strong |
| 1280 | C=S Stretch | Medium |
| 615 | Aromatic C-H Bend | Medium |
Table 2: ¹H-NMR Spectral Data (300 MHz, CDCl₃-d)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.87 | Singlet | 1H | -SH (Thiol proton) |
| 8.95 | Singlet | 1H | Aromatic H (Position 2 of nitrophenyl ring) |
| 8.41 | Doublet | 1H | Aromatic H (Position 4/6 of nitrophenyl ring) |
| 7.58 | Triplet | 1H | Aromatic H (Position 5 of nitrophenyl ring) |
Table 3: Mass Spectrometry (EI-MS) Data
| m/z Value | Interpretation |
| 223 | Molecular Ion Peak [M]⁺ |
| 177 | [M - NO₂]⁺ |
| 163 | [M - C₂H₂N₂]⁺ |
| 150 | Fragment of nitrophenyl moiety |
| 122 | Fragment of nitrophenyl moiety |
| 63 | Fragment of oxadiazole-thiol ring |
Note on UV-Visible Spectroscopy: While specific λmax values for the target compound are not detailed in the available literature, 1,3,4-oxadiazole derivatives generally exhibit characteristic UV absorption bands resulting from π-π* and n-π* electronic transitions within their conjugated systems.[2] The position and intensity of these bands are highly sensitive to the substituents on the aromatic and heterocyclic rings.[8]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of 1,3,4-oxadiazole derivatives, based on standard laboratory practices.[5][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared Spectrophotometer (e.g., PERKIN ELMER FT-IR).[3]
-
Sample Preparation: The sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of functional groups such as N-O (from the nitro group), C=N, C-O-C (from the oxadiazole ring), and aromatic C-H bonds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Instrumentation: A 300 MHz or 400 MHz NMR spectrometer (e.g., BRUKER AVANCE II 400).[5]
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard (δ = 0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Analysis: Chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values are analyzed to assign each signal to a specific proton or carbon atom in the molecule's structure.[9]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structure.
-
Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) (e.g., Jeol SX 102/Da-600).[3]
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the ion source where it is vaporized and ionized. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
Analysis: The spectrum is analyzed to identify the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. Other significant peaks in the spectrum represent fragment ions, which provide valuable information about the molecule's structure.[7][10]
UV-Visible Spectroscopy
-
Objective: To study the electronic transitions within the conjugated system of the molecule.
-
Instrumentation: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800).[5][8]
-
Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent, such as ethanol or methanol.
-
Data Acquisition: The absorbance of the sample is measured over the ultraviolet and visible range (typically 200-800 nm). The solvent is used as a blank reference.
-
Analysis: The wavelength of maximum absorbance (λmax) is identified, which corresponds to specific electronic transitions within the molecule.
Visualized Workflows and Structures
The following diagrams illustrate the chemical structure and the general workflow for spectroscopic characterization.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Chemical structure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journalspub.com [journalspub.com]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Physicochemical Properties of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(3-Nitrophenyl)-1,3,4-oxadiazole (CAS No. 5565-72-0). The 1,3,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document consolidates available data on the title compound, offering a valuable resource for researchers in drug discovery and development. While experimental data for this specific molecule is limited, this guide supplements known values with information on closely related compounds and general characteristics of the 1,3,4-oxadiazole class to provide a thorough profile.
Introduction
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety is considered a bioisostere of amide and ester groups, offering improved metabolic stability and favorable pharmacokinetic properties. The incorporation of a nitrophenyl group can significantly influence the electronic and biological characteristics of the molecule. This guide focuses on the 3-nitrophenyl derivative of 1,3,4-oxadiazole, providing a detailed summary of its chemical and physical attributes, a plausible synthesis protocol, and an exploration of its potential biological significance based on the activities of analogous compounds.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following tables summarize the available experimental data for the title compound, alongside data for structurally related compounds to provide context and allow for informed estimations.
Table 1: Core Physicochemical Data for this compound and Related Compounds
| Property | This compound | 2,5-bis(3-Nitrophenyl)-1,3,4-oxadiazole | General Aryl-1,3,4-oxadiazoles |
| CAS Number | 5565-72-0 | 2491-89-6 | N/A |
| Molecular Formula | C₈H₅N₃O₃ | C₁₄H₈N₄O₅ | Varies |
| Molecular Weight | 191.14 g/mol | 312.24 g/mol | Varies |
| Melting Point | 189-190 °C | 225-226 °C | Generally high, increased by aryl substitution |
| Boiling Point | Data not available | 523.0 ± 60.0 °C (Predicted) | Generally high, increased by aryl substitution |
| Solubility | Insoluble in water; slightly soluble in alcohols, acetic acid, and ethyl acetate; soluble in pyridine, DMF, and concentrated nitric and sulfuric acids. | Data not available | Aryl substitution significantly lowers water solubility. |
| pKa | Data not available | -6.30 ± 0.44 (Predicted) | Generally weak bases. |
| logP | Data not available | Data not available | Varies with substitution. |
Table 2: Spectroscopic Data for Related Nitrophenyl-1,3,4-oxadiazole Derivatives
| Spectroscopy | 2-(Aryl)-5-(nitrophenyl)-1,3,4-oxadiazole Derivatives | Key Features |
| FT-IR (cm⁻¹) | 1660 (oxadiazole ring), 1560 & 1350 (NO₂) | Characteristic stretches for the oxadiazole ring and nitro group. |
| ¹H NMR (ppm) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. | Chemical shifts are influenced by the substitution pattern on the phenyl rings. |
| ¹³C NMR (ppm) | Carbons of the oxadiazole ring typically appear in the range of 160-165 ppm.[1] | Aromatic carbons appear in the range of 120-150 ppm. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | Fragmentation patterns can help confirm the structure. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the cyclization of a 1,2-diacylhydrazine precursor. A common and effective method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Figure 1: General synthetic workflow for this compound.
Synthesis of 1-(3-Nitrobenzoyl)-2-carbethoxyhydrazine (Precursor)
-
Preparation of 3-Nitrobenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid to an excess of thionyl chloride (SOCl₂). Heat the mixture under reflux for 2-3 hours. After the reaction is complete, distill off the excess thionyl chloride. The resulting crude 3-nitrobenzoyl chloride can be purified by vacuum distillation.[2][3]
-
Acylation of Ethyl Carbazate: Dissolve ethyl carbazate in a suitable solvent such as dichloromethane or chloroform. Cool the solution in an ice bath. Add the previously prepared 3-nitrobenzoyl chloride dropwise to the cooled solution with stirring. An organic base like triethylamine or pyridine can be added to neutralize the HCl formed during the reaction. After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-nitrobenzoyl)-2-carbethoxyhydrazine.
Synthesis of this compound
-
Cyclization Reaction: In a round-bottom flask fitted with a reflux condenser, suspend 1-(3-nitrobenzoyl)-2-carbethoxyhydrazine in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring. Neutralize the acidic solution with a base such as sodium bicarbonate or a dilute sodium hydroxide solution until a precipitate forms. Filter the solid precipitate, wash it thoroughly with water, and dry it. The crude this compound can be purified by recrystallization from a suitable solvent like aqueous ethanol or acetone to obtain the final product.
Potential Biological Activity and Signaling Pathways
Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through the inhibition of various signaling pathways crucial for tumor growth and survival. These include pathways regulated by Epidermal Growth Factor Receptor (EGFR), Src kinase, and Signal Transducer and Activator of Transcription 3 (STAT3).
Figure 2: Hypothesized mechanism of action for this compound based on related compounds.
The inhibition of these key signaling nodes can lead to a reduction in cell proliferation, angiogenesis, and metastasis, and promote apoptosis in cancer cells. Further experimental validation is required to confirm if this compound directly targets these or other cellular pathways.
Conclusion
This compound is a heterocyclic compound of interest in medicinal chemistry. This guide has compiled the available physicochemical data, provided a detailed, plausible synthesis protocol, and discussed potential biological activities based on the known pharmacology of the 1,3,4-oxadiazole scaffold. While there are gaps in the experimental data for this specific molecule, this document serves as a foundational resource for researchers, encouraging further investigation into the properties and therapeutic potential of this and related compounds.
References
The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: A Technical Guide
Introduction
The 1,3,4-oxadiazole moiety, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to act as a bioisostere for amide and ester groups and its participation in hydrogen bonding, have made it a cornerstone in the design of novel therapeutic agents.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of new drugs to combat a wide range of diseases. This technical guide provides an in-depth overview of the significant biological activities of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key pathways and workflows.
Anticancer Activity
1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the inhibition of crucial enzymes and growth factor signaling pathways that are dysregulated in cancer.[5][6]
Mechanism of Action
The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to interfere with several key cellular processes essential for tumor growth and survival. These include:
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes that play a critical role in cancer progression, such as telomerase, topoisomerase, and histone deacetylases (HDACs).[4][5] For instance, certain pyridine-containing 1,3,4-oxadiazole analogues have shown strong telomerase inhibitory activity.[3]
-
Growth Factor Receptor Inhibition: These compounds can target and inhibit the signaling pathways of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF), which are pivotal for cell proliferation, angiogenesis, and metastasis.[6][7]
-
Kinase Inhibition: Inhibition of kinases such as Focal Adhesion Kinase (FAK) and cyclin-dependent kinases (CDKs) by 1,3,4-oxadiazole derivatives can disrupt cell cycle progression and induce apoptosis.[3][7]
-
Induction of Apoptosis: A significant number of these derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[5] This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.[5]
-
STAT3 Inhibition: Predictive studies have indicated that some 1,3,4-oxadiazole derivatives may exert their anticancer effects by inhibiting the STAT3 transcription factor, a key player in tumor cell survival and proliferation.[6]
Quantitative Anticancer Data
The in vitro cytotoxic activity of various 1,3,4-oxadiazole derivatives is summarized in Table 1, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Table 1: In Vitro Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 4h | A549 (Lung) | <0.14 | Cisplatin | 4.98 | [5] |
| 4i | A549 (Lung) | 1.59 | Cisplatin | 4.98 | [5] |
| 4l | A549 (Lung) | 1.80 | Cisplatin | 4.98 | [5] |
| 4g | C6 (Glioma) | 8.16 | - | - | [5] |
| 4h | C6 (Glioma) | 13.04 | - | - | [5] |
| Compound 13 | HepG2 (Liver) | More effective than 5-FU | 5-Fluorouracil | - | [3] |
| Compound 26 | HEPG2 (Liver) | More potent than 5-FU | 5-Fluorouracil | - | [3] |
| Compound 26 | MCF7 (Breast) | More potent than 5-FU | 5-Fluorouracil | - | [3] |
| Compound 26 | SW1116 (Colorectal) | More potent than 5-FU | 5-Fluorouracil | - | [3] |
| Compound 26 | BGC823 (Stomach) | More potent than 5-FU | 5-Fluorouracil | - | [3] |
| ortho-nitro phenyl derivative | HepG2 (Liver) | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 | [1] |
| ortho-nitro phenyl derivative | HepG2 (Liver) | 0.7 ± 0.2 | Raltitrexed | 1.3 ± 0.2 | [1] |
| Bisindole derivative | MCF-7, KB, Colo-205, A-549 | 0.1 - 3.9 | Etoposide | 0.13 - 3.08 | [1] |
| Diphenylamine derivative (7-9) | HT29 (Colon) | 1.3 - 2.0 | - | - | [7] |
| Compound 10 | HT-29 (Colon) | 0.78 | - | - | [7] |
| Compound 10 | HepG2 (Liver) | 0.26 | - | - | [7] |
| Compound 26 (oxadiazole combo) | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | - | - | [7] |
Signaling Pathway Visualization
The following diagrams illustrate the EGFR and STAT3 signaling pathways, which are common targets for 1,3,4-oxadiazole derivatives in cancer therapy.
Caption: Simplified EGFR signaling pathway in cancer.
References
- 1. STAT3 signaling pathway [pfocr.wikipathways.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Therapeutic Potential of Nitrophenyl-Substituted Oxadiazoles: A Technical Guide
Introduction
Nitrophenyl-substituted oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, serves as a versatile scaffold. The incorporation of a nitrophenyl group can significantly influence the biological properties of these molecules, often enhancing their therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of nitrophenyl-substituted oxadiazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Synthetic Methodologies
The synthesis of nitrophenyl-substituted 1,3,4-oxadiazoles typically involves multi-step reaction sequences. A common approach begins with the conversion of a nitrophenyl-substituted benzoic acid to its corresponding acid hydrazide, followed by cyclization to form the oxadiazole ring.
General Synthetic Workflow
Caption: General synthetic routes for 1,3,4-oxadiazoles.
Experimental Protocols
Synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the synthesis starting from 3-nitrobenzoic acid.[3]
-
Esterification: 3-nitrobenzoic acid is converted to its corresponding ester.
-
Hydrazide formation: The ester is then reacted with hydrazine hydrate to form 3-nitrobenzoyl hydrazide.
-
Cyclization: The hydrazide is treated with carbon disulfide in the presence of potassium hydroxide to yield 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[3]
Synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol
-
The synthesized 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol is reacted with various electrophiles in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF) to produce a series of S-substituted derivatives.[3]
Therapeutic Applications and Biological Activities
Nitrophenyl-substituted oxadiazoles have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents.
Anticancer Activity
Several studies have highlighted the potent anticancer effects of nitrophenyl-substituted oxadiazoles against various cancer cell lines.[4][5] The presence of the nitro group on the phenyl ring is often associated with enhanced cytotoxic activity.[4]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | Multiple cancer cell lines | PGI: 54.68 - 65.12 (at 10 µM) | [5] |
| Compound 28 | A549 (Lung) | 4.13 | [4] |
| Compound 27 | MCF-7 (Breast) | 4.56 | [4] |
Signaling Pathways in Cancer
Nitrophenyl-substituted oxadiazoles have been shown to exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][2]
Caption: Key signaling pathways modulated by nitrophenyl-oxadiazoles.
Experimental Protocol for Anticancer Activity Evaluation (NCI US Protocol)
The anticancer activity of the synthesized compounds is often evaluated against a panel of human cancer cell lines according to the protocol of the National Cancer Institute (NCI).[5]
-
Cell Culture: Cancer cell lines are grown in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with the test compounds at a concentration of 10 µM for a specified duration (e.g., 48 hours).
-
Cell Viability Assay: The percentage of cell growth inhibition (PGI) is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.
Antimicrobial Activity
Nitrophenyl-substituted oxadiazoles have shown promising activity against a range of bacterial and fungal strains. The presence of the nitro group is often crucial for their antimicrobial efficacy.
Quantitative Data on Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 6c | Gram-positive & Gram-negative bacteria | 8 | [5] |
Experimental Protocol for Antibacterial Activity Screening
The antibacterial activity of the synthesized compounds can be determined using the agar well diffusion method.[4]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth to achieve a standardized turbidity.
-
Agar Plate Preparation: Molten Mueller Hinton Agar is poured into sterile Petri dishes and seeded with the bacterial inoculum.
-
Well Diffusion Assay: Wells are created in the agar, and solutions of the test compounds (at various concentrations) are added to the wells.
-
Incubation and Measurement: The plates are incubated, and the diameter of the zone of inhibition around each well is measured.
Anti-inflammatory Activity
Several nitrophenyl-substituted oxadiazole derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
| Compound | Inhibition of NO production (%) | Reference |
| 79d | 37.2 | [6] |
| 79f | 33.7 | [6] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds can be mediated through the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[7]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocol for In Vitro Anti-inflammatory Activity
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media.
-
Compound Treatment and Stimulation: Cells are pre-treated with the test compounds for a specific duration, followed by stimulation with LPS.
-
Nitrite Quantification: The amount of NO produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.
Conclusion
Nitrophenyl-substituted oxadiazoles represent a promising class of compounds with diverse therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility and the possibility of structural modifications provide a platform for the development of novel drug candidates with improved potency and selectivity. Future research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties, and conducting in vivo studies to validate the therapeutic potential of these versatile molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel 2-(3-Nitrophenyl)-1,3,4-oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 2-(3-nitrophenyl)-1,3,4-oxadiazole analogs. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and diverse pharmacological activities. The incorporation of a 3-nitrophenyl moiety can significantly influence the electronic properties and biological activity of these compounds, leading to the development of potent therapeutic agents. This document details the synthetic methodologies, experimental protocols, and quantitative biological data for this promising class of compounds.
Core Synthesis and Discovery
The synthesis of this compound analogs typically commences with 3-nitrobenzoic acid. A common synthetic route involves the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine hydrate to form the corresponding acid hydrazide (3-nitrobenzohydrazide). This key intermediate is then cyclized with various reagents to construct the 1,3,4-oxadiazole ring.
One prevalent method involves the reaction of 3-nitrobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[1][2][3] This thiol derivative serves as a versatile precursor for the synthesis of a wide array of S-substituted analogs by reacting it with different electrophiles.[1]
Alternatively, 3-nitrobenzohydrazide can be reacted with various carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride to afford 2,5-disubstituted 1,3,4-oxadiazoles.[4] Schiff bases of 2-amino-5-(3-nitrophenyl)-1,3,4-oxadiazole, another important class of derivatives, can be synthesized by reacting the amino-oxadiazole precursor with various aromatic aldehydes.[5][6]
Quantitative Data Summary
The biological activities of synthesized this compound analogs have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the reported quantitative data, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 2-(Nitrophenyl)-1,3,4-oxadiazole Analogs (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [7] |
| SGC-7901 (Stomach) | 30.0 ± 1.2 | [7] | |
| HepG2 (Liver) | 18.3 ± 1.4 | [7] | |
| 2-(2,3-Dihydrobenzo[b][1][8]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | HepG2, HeLa, SW1116, BGC823 | 1.27 ± 0.05 (Telomerase Inhibition) | [7] |
| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HepG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 | [7] |
| Naproxen-1,3,4-oxadiazole hybrid (Compound 15) | MCF-7, HepG2, HCT-116 | 0.41 (EGFR Kinase Inhibition) | [9] |
| 1,2,4-Oxadiazole derivative (Compound 48) | NSCLC cell lines | 0.2-0.6 | [10] |
Table 2: Antimicrobial Activity of S-substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Analogs (MIC values in µg/mL)
| Compound ID | S. aureus | B. subtilis | S. sonnei | E. coli | P. aeruginosa | S. typhi | Reference |
| 6a | >100 | >100 | >100 | >100 | >100 | >100 | [1] |
| 6b | 100 | 100 | >100 | >100 | >100 | >100 | [1] |
| 6c | 50 | 50 | 100 | 100 | >100 | 100 | [1] |
| 6d | 25 | 25 | 50 | 50 | 100 | 50 | [1] |
| 6e | 12.5 | 12.5 | 25 | 25 | 50 | 25 | [1] |
| 6f | 25 | 25 | 50 | 50 | 100 | 50 | [1] |
| 6g | 50 | 50 | 100 | 100 | >100 | 100 | [1] |
| 6h | 100 | 100 | >100 | >100 | >100 | >100 | [1] |
| 6i | 12.5 | 12.5 | 25 | 25 | 50 | 25 | [1] |
| 6j | 25 | 25 | 50 | 50 | 100 | 50 | [1] |
| 6k | 50 | 50 | 100 | 100 | >100 | 100 | [1] |
| 6l | 100 | 100 | >100 | >100 | >100 | >100 | [1] |
| 6m | 100 | 100 | >100 | >100 | >100 | >100 | [1] |
| Ciprofloxacin | 12.5 | 12.5 | 12.5 | 12.5 | 25 | 12.5 | [1] |
| Gentamycin | 12.5 | 12.5 | 12.5 | 12.5 | 25 | 12.5 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on published literature.
Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Materials:
-
3-Nitrobenzoic acid
-
Methanol or Ethanol
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate (80%)
-
Carbon disulfide
-
Potassium hydroxide
-
Water
Procedure:
-
Esterification of 3-Nitrobenzoic Acid: A solution of 3-nitrobenzoic acid in methanol or ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting ester is purified.
-
Synthesis of 3-Nitrobenzohydrazide: The synthesized ester is dissolved in absolute ethanol, and hydrazine hydrate is added. The mixture is refluxed for approximately 8 hours.[2] After completion, the excess hydrazine is distilled off, and the crude solid hydrazide is collected, washed with water, and recrystallized.[2]
-
Cyclization to 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: The 3-nitrobenzohydrazide is dissolved in absolute ethanol. Carbon disulfide is added, followed by an aqueous solution of potassium hydroxide. The reaction mixture is stirred and refluxed. The progress of the reaction can be observed by a color change from yellow to green and then to light yellow.[2] After cooling, the solution is acidified to precipitate the product, which is then filtered, washed, and dried.[11]
General Procedure for the Synthesis of S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Materials:
-
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
-
Appropriate electrophile (e.g., alkyl or aryl halide)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol in DMF is prepared.
-
Sodium hydride is added portion-wise to the solution at 0 °C, and the mixture is stirred for a specified time.
-
The electrophile is then added, and the reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC.
-
The reaction is quenched with cold water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are incubated for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Synthesized compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Resazurin or other viability indicator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in the appropriate broth.
-
Serial Dilution: The synthesized compounds and standard drugs are serially diluted in the broth in the wells of a 96-well plate.
-
Inoculation: The standardized inoculum is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability indicator.[12][13]
Signaling Pathways and Mechanisms of Action
Several 1,3,4-oxadiazole derivatives have demonstrated anticancer activity through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a significant mechanism of action.[8][13][14][15]
Inhibition of the EGFR signaling pathway can block downstream cascades like the Ras/Raf/MEK/ERK pathway, thereby limiting tumor cell proliferation.[8] Similarly, targeting the VEGFR-2 pathway is a crucial strategy to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[14][15]
Conclusion
This technical guide has summarized the key aspects of the discovery and synthesis of novel this compound analogs. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. The quantitative data presented herein highlights the potential of this class of molecules as potent anticancer and antimicrobial agents. The elucidation of their mechanisms of action, particularly the inhibition of critical signaling pathways like EGFR and VEGFR-2, provides a strong rationale for their further development as therapeutic candidates. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. jchemrev.com [jchemrev.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 15. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2-(3-Nitrophenyl)-1,3,4-oxadiazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions.[1][2][3][4][5] The introduction of a 3-nitrophenyl substituent creates a unique electronic and steric profile, making 2-(3-nitrophenyl)-1,3,4-oxadiazole and its derivatives compelling candidates for drug discovery. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this class of compounds, supported by experimental data and detailed protocols.
Overview of Biological Activities
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[5][6][7][8] The specific biological targets are diverse and depend on the full substitution pattern of the oxadiazole ring. Computational studies, particularly molecular docking, have been instrumental in elucidating potential mechanisms of action by predicting interactions with key enzymes and receptors.[1][9][10]
In Silico Prediction Methodologies
A multi-faceted in silico approach is crucial for a comprehensive understanding of the potential bioactivity and drug-likeness of this compound derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. This technique is fundamental in identifying potential biological targets and understanding structure-activity relationships (SAR).
Experimental Protocol: Molecular Docking of 1,3,4-Oxadiazole Derivatives
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the this compound derivative is drawn using chemical drawing software.
-
The 2D structure is converted to a 3D conformation.
-
The ligand's geometry is optimized, and charges are assigned.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Schrödinger Suite) is used to perform the simulation.
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
The binding affinity is calculated and scored based on a scoring function that considers factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.
-
-
Analysis of Results:
-
The docking poses are visualized and analyzed to identify key interactions between the ligand and the amino acid residues of the protein.
-
The binding energies of different derivatives are compared to predict their relative potencies.
-
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico ADMET prediction helps to identify potential liabilities early in the drug discovery process.
Experimental Protocol: In Silico ADMET Prediction
-
Input: The chemical structure of the this compound derivative is provided as input to an ADMET prediction tool (e.g., SwissADME, pkCSM).
-
Prediction of Physicochemical Properties: Key properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated.
-
Pharmacokinetic Predictions:
-
Absorption: Prediction of oral bioavailability, Caco-2 cell permeability, and P-glycoprotein substrate potential.
-
Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.
-
Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Prediction of renal clearance.
-
-
Toxicity Predictions: Assessment of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Drug-Likeness Evaluation: The predicted properties are evaluated against established rules like Lipinski's Rule of Five to assess the compound's potential as an orally bioavailable drug.[11][12]
Quantitative Bioactivity Data
The following tables summarize representative quantitative data for 1,3,4-oxadiazole derivatives, highlighting the range of activities observed.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl... | MCF-7 | 2.13 | [13] |
| 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl... | HepG2 | 1.63 | [13] |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine derivative | HT-1080 | 19.56 | [14] |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine derivative | A-549 | >100 | [14] |
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | E. coli | 12.5 | [3] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | S. aureus | 6.25 | [3] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative | P. aeruginosa | 12.5 | [3] |
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate the in silico prediction workflow and a representative signaling pathway that could be targeted by these compounds.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and its derivatives
An In-Depth Review of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 1,3,4-oxadiazole core is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] Derivatives incorporating this ring system are known to exhibit antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others.[2][3] The introduction of a 3-nitrophenyl substituent at the 2-position of the oxadiazole ring often modulates the biological efficacy of the resulting compounds. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. It serves as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing key experimental protocols, and visualizing complex pathways and workflows.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, the 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which can enhance biological activity by participating in hydrogen bonding interactions.[4] This scaffold is present in several marketed drugs, including the antiretroviral Raltegravir, the anticancer agent Zibotentan, and the antibacterial Furamizole.[5][6] The 2,5-disubstituted 1,3,4-oxadiazole derivatives are particularly noteworthy for their therapeutic potential. The presence of a nitrophenyl group, specifically the 3-nitrophenyl moiety, can significantly influence the electronic and steric properties of the molecule, leading to a broad spectrum of biological responses. This review consolidates the current knowledge on this compound derivatives, covering their chemical synthesis and extensive biological evaluations.
Synthesis of this compound Derivatives
The most prevalent synthetic strategy for creating 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine (or N-acylhydrazide) precursors. This is typically achieved using a variety of dehydrating agents.
A common pathway starts with a carboxylic acid, such as 3-nitrobenzoic acid, which is converted to its corresponding acid hydrazide. This intermediate is then acylated with another acid chloride or reacted with other reagents to form a diacylhydrazine, which is subsequently cyclized.[7] An alternative and direct method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9]
References
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
CAS number and chemical properties of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Nitrophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 3-nitrophenyl substituent is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available information on the chemical properties, synthesis, and potential biological activities of this compound and its closely related analogues.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 5565-72-0 | [1] |
| Molecular Formula | C₈H₅N₃O₃ | [1] |
| Molecular Weight | 191.14 g/mol | [1] |
| Melting Point | Data not available for the specific compound. A related compound, 2-methyl-5-(m-nitrophenyl)-1,3,4-oxadiazole, has a melting point of 155-157°C. | |
| Boiling Point | Data not available. Generally, oxadiazole derivatives are thermally stable. | |
| Solubility | Data not available. Aryl-substituted 1,3,4-oxadiazoles generally exhibit low solubility in water, with increased solubility in organic solvents like DMSO, MeOH, and CHCl₃. | [2] |
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of 1,2-diacylhydrazines or related intermediates. Several synthetic routes have been reported for analogous compounds, which can be adapted for the preparation of this compound.
Experimental Protocols
Method 1: Cyclization of 1-(3-Nitrobenzoyl)-2-acylhydrazine
This is a common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
-
Step 1: Synthesis of 3-Nitrobenzohydrazide: 3-Nitrobenzoic acid is esterified, typically using methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). The resulting ester is then reacted with hydrazine hydrate to yield 3-nitrobenzohydrazide.
-
Step 2: Acylation of 3-Nitrobenzohydrazide: The 3-nitrobenzohydrazide is acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form the corresponding 1-(3-nitrobenzoyl)-2-acylhydrazine.
-
Step 3: Cyclodehydration: The 1,2-diacylhydrazine intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). The reaction mixture is typically heated under reflux, and the product is isolated by pouring the mixture onto crushed ice, followed by filtration and recrystallization.[3]
Method 2: From 3-Nitrobenzoic Acid and a Hydrazide
A one-pot synthesis can also be employed.
-
Procedure: A mixture of 3-nitrobenzoic acid and a suitable hydrazide (e.g., formic hydrazide to yield the unsubstituted 1,3,4-oxadiazole ring at the 5-position) is heated in the presence of a dehydrating agent like phosphorus oxychloride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include those for the C=N stretching of the oxadiazole ring (around 1615 cm⁻¹), C-O-C stretching (around 1158 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1519 cm⁻¹ and 1342 cm⁻¹ respectively).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the 3-nitrophenyl ring would appear in the downfield region (typically δ 7.5-9.0 ppm). The proton on the oxadiazole ring (if unsubstituted at the 5-position) would likely appear as a singlet further downfield.
-
¹³C NMR: Characteristic signals for the carbon atoms of the oxadiazole ring are expected in the range of δ 150-165 ppm. The carbons of the nitrophenyl ring will also show distinct signals.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (m/z 191.14) would confirm its identity.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of nitrophenyl-substituted 1,3,4-oxadiazoles has demonstrated significant potential in drug discovery, particularly in the areas of antimicrobial and anticancer research.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole are known to possess a wide spectrum of antimicrobial activities. A study on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol showed that these compounds exhibit significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria. The mechanism of action for oxadiazole-based antimicrobials is not fully elucidated but is thought to involve the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. Their mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Potential Signaling Pathways and Molecular Targets:
-
Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been reported to inhibit enzymes such as thymidylate synthase, histone deacetylases (HDACs), and various kinases.[4] The inhibition of these enzymes can lead to the disruption of DNA synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.
-
Growth Factor Receptor Inhibition: Some derivatives have shown inhibitory activity against growth factor receptors like EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in cancer cells and play a key role in tumor growth and progression.
-
Apoptosis Induction: The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death). This can occur via intrinsic or extrinsic pathways, often involving the modulation of Bcl-2 family proteins.
Below is a generalized diagram illustrating a potential workflow for the synthesis and screening of this compound derivatives for biological activity.
Caption: Synthetic and screening workflow.
A potential signaling pathway that could be targeted by this compound derivatives in cancer cells is depicted below.
Caption: Potential anticancer signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is somewhat limited in publicly accessible literature, the well-documented biological activities of the broader 1,3,4-oxadiazole class, particularly those bearing nitrophenyl substituents, provide a strong rationale for its further investigation. Future research should focus on the targeted synthesis and thorough in vitro and in vivo evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanisms of action. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this intriguing class of compounds.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent five-membered heterocycle recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, 2-(3-Nitrophenyl)-1,3,4-oxadiazole, serves as a valuable intermediate in the synthesis of more complex derivatives for pharmaceutical and materials science research. This document provides a detailed, two-step protocol for its synthesis, beginning with the formation of a key hydrazide intermediate followed by a dehydrative cyclization.
The synthesis strategy is based on well-established methods for forming 1,3,4-oxadiazole rings.[2] The first step involves the conversion of 3-nitrobenzoic acid into its corresponding hydrazide, 3-nitrobenzoyl hydrazide. The second step is the critical cyclization of this hydrazide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the target oxadiazole.[3]
Reaction Pathway and Workflow
The synthesis proceeds through the formation of an acid hydrazide intermediate, which is subsequently cyclized.
Caption: Chemical reaction pathway for the synthesis of this compound.
The experimental process involves sequential reactions followed by purification and analysis.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Experimental Protocols
Materials and Equipment
-
Reagents: 3-Nitrobenzoic acid, Thionyl chloride (SOCl₂), Hydrazine hydrate (85-99%), Phosphorus oxychloride (POCl₃), Sodium bicarbonate (NaHCO₃), Absolute ethanol, Petroleum ether.
-
Equipment: Round-bottom flasks (100 mL, 250 mL), reflux condenser, magnetic stirrer with hotplate, dropping funnel, Buchner funnel, vacuum filtration apparatus, standard glassware, melting point apparatus, fume hood.
Safety Precautions
-
All steps must be performed in a well-ventilated fume hood.
-
Thionyl chloride (SOCl₂) and Phosphorus oxychloride (POCl₃) are highly corrosive, toxic, and react violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.[4]
-
The reaction of POCl₃ with water during work-up is highly exothermic. The addition of the reaction mixture to ice must be done slowly and cautiously.
Step 1: Synthesis of 3-Nitrobenzoyl hydrazide
This step can be achieved by first converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with hydrazine hydrate.
-
Preparation of 3-Nitrobenzoyl chloride:
-
In a 100 mL round-bottom flask, place 3-nitrobenzoic acid (10.0 g, 59.8 mmol).
-
Carefully add thionyl chloride (15 mL, ~205 mmol) to the flask in a fume hood.[5]
-
Fit the flask with a reflux condenser equipped with a gas trap to capture HCl and SO₂ byproducts.
-
Heat the mixture to reflux using a heating mantle and stir for 3-4 hours.[5][6] The solid should completely dissolve.
-
After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-nitrobenzoyl chloride, a yellowish solid or oil, is used directly in the next step.[5]
-
-
Formation of 3-Nitrobenzoyl hydrazide:
-
In a 250 mL flask, prepare a solution of 85% hydrazine hydrate (6.0 mL, ~102 mmol) in 50 mL of a suitable solvent like benzene or ethanol.
-
Cool the hydrazine solution in an ice bath.
-
Dissolve the crude 3-nitrobenzoyl chloride from the previous step in 35 mL of a dry solvent (e.g., benzene).
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cold, stirring hydrazine solution over 30 minutes. A precipitate will form.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours.
-
Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water to remove any unreacted hydrazine salts, and then with a small amount of cold ethanol.
-
Dry the resulting white to off-white solid, 3-nitrobenzoyl hydrazide, in a vacuum oven. The typical yield is 80-90%.
-
Step 2: Synthesis of this compound
This step involves the cyclodehydration of the hydrazide intermediate using phosphorus oxychloride.[2]
-
Cyclization Reaction:
-
Place the dried 3-nitrobenzoyl hydrazide (5.0 g, 27.6 mmol) in a 100 mL round-bottom flask.
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask. POCl₃ acts as both the reagent and the solvent.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 105-110 °C) with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice (~200 g).
-
Very slowly and cautiously, pour the reaction mixture onto the crushed ice with constant, vigorous stirring. This is a highly exothermic reaction.
-
Once the addition is complete, allow the ice to melt. A solid precipitate of the crude product should form.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7-8).
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude solid from aqueous ethanol or absolute ethanol to obtain pure this compound as white or pale-yellow needle-like crystals.
-
Dry the purified product in a vacuum oven.
-
Data Summary
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Step 1: Hydrazide Formation | Step 2: Oxadiazole Formation | Final Product |
| Primary Reactant | 3-Nitrobenzoic acid | 3-Nitrobenzoyl hydrazide | - |
| Key Reagent | SOCl₂, NH₂NH₂·H₂O | POCl₃ | - |
| Temperature | Reflux (~80 °C) | Reflux (~110 °C) | - |
| Reaction Time | 3-4 hours | 4-6 hours | - |
| Typical Yield | 80-90% (for hydrazide) | 70-85% | - |
| Appearance | - | - | White/Pale-yellow crystalline solid |
| Melting Point | - | - | 189-191 °C |
| Molecular Formula | C₇H₇N₃O₃ | - | C₈H₅N₃O₃ |
| Molecular Weight | 181.15 g/mol [7] | - | 191.14 g/mol |
Characterization Notes:
-
IR Spectroscopy (cm⁻¹): Expected peaks around 1660 (oxadiazole ring C=N), and 1560 & 1350 for the nitro group (NO₂).
-
¹H-NMR Spectroscopy: The spectra should confirm the aromatic protons of the 3-nitrophenyl group in their expected regions and splitting patterns. The absence of the N-H protons from the hydrazide precursor is a key indicator of successful cyclization.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Methods: 2-(3-Nitrophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the biological activities of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and related derivatives. The methodologies cover cytotoxicity, antimicrobial, and enzyme inhibition assays, crucial for early-stage drug discovery and development.
Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a critical first step in drug development to determine its therapeutic window. The MTT and CellTiter-Glo® Luminescent Cell Viability assays are commonly employed for this purpose.
Data Presentation: Cytotoxicity of 1,3,4-Oxadiazole Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various 1,3,4-oxadiazole derivatives against different cancer cell lines. This data provides a comparative baseline for evaluating the potency of this compound.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| AMK OX-8 | A549 | 25.04 | [1] |
| AMK OX-9 | A549 | 20.73 | [1] |
| AMK OX-11 | A549 | 45.11 | [1] |
| AMK OX-12 | A549 | 41.92 | [1] |
| AMK OX-8 | HeLa | 35.29 | [1] |
| AMK OX-10 | HeLa | 5.34 | [1] |
| AMK OX-12 | HeLa | 32.91 | [1] |
| Compound 1 | U87 | 60.3 | [2] |
| Compound 1 | T98G | 39.2 | [2] |
| Compound 1 | LN229 | 80.4 | [2] |
| Compound 5 | U87 | 35.1 | [2] |
| Compound 5 | T98G | 34.4 | [2] |
| Compound 5 | LN229 | 37.9 | [2] |
| Compound 5 | SKOV3 | 14.2 | [2] |
| Compound 5 | MCF7 | 30.9 | [2] |
| Compound 5 | A549 | 18.3 | [2] |
| Compound IIb | HeLa | 19.4 | [3] |
| Compound IIc | HeLa | 35 | [3] |
| Compound IIe | HeLa | 25.4 | [3] |
| Compound IIb | MCF-7 | 78.7 | [3] |
| Compound IIc | MCF-7 | 54.2 | [3] |
| Compound IIe | MCF-7 | 51.8 | [3] |
| Compound 4i | A549 | 1.59 | [4] |
| Compound 4l | A549 | 1.80 | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from studies on 1,3,4-oxadiazole derivatives[1][3].
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[2]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
MTT Cytotoxicity Assay Workflow
Antimicrobial Activity Assessment
The antimicrobial properties of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Data Presentation: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
This table presents the MIC values of different 1,3,4-oxadiazole derivatives, providing a reference for the expected antimicrobial efficacy.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | S. aureus (various strains) | 4 - 16 | [5] |
| OZE-II | S. aureus (various strains) | 4 - 16 | [5] |
| OZE-III | S. aureus (various strains) | 8 - 32 | [5] |
| Furan-derivative F3 | S. aureus | Not specified | [6] |
| Furan-derivative F4 | S. aureus | Not specified | [6] |
| Compound 22a | S. aureus | 1.56 | [7] |
| Compound 22b | B. subtilis | 0.78 | [7] |
| Compound 22c | B. subtilis | 0.78 | [7] |
| Derivative 14a | P. aeruginosa | 0.2 | [7] |
| Derivative 14a | B. subtilis | 0.2 | [7] |
| Derivative 14b | P. aeruginosa | 0.2 | [7] |
| Derivative 14b | B. subtilis | 0.2 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent[8].
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[5][9]
-
Fungal strains (e.g., Candida albicans)[10]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density.
MIC Determination Workflow
Enzyme Inhibition Assay
1,3,4-Oxadiazole derivatives are known to inhibit various enzymes. An example protocol for a cyclooxygenase (COX) inhibition assay is provided below.
Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on the evaluation of other 1,3,4-oxadiazole derivatives as COX inhibitors[11][12].
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
Reference inhibitor (e.g., Meloxicam, Celecoxib)[11]
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, and test compound.
-
Enzyme Inhibition Reaction: In a 96-well plate, add the enzyme (COX-1 or COX-2), the test compound at various concentrations, and the reaction buffer. Pre-incubate for a short period.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a specified incubation time, add a detection reagent that reacts with the product of the COX reaction (e.g., Prostaglandin G₂) to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Potential Signaling Pathway
Some 1,3,4-oxadiazole derivatives have been shown to induce apoptosis through the mitochondrial pathway[1][13]. The following diagram illustrates a potential mechanism of action for this compound, assuming a similar mode of action.
Proposed Apoptotic Pathway
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. One moment, please... [ijmspr.in]
- 11. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researcher.manipal.edu [researcher.manipal.edu]
Application Notes and Protocols: Antimicrobial Screening of 2-(3-Nitrophenyl)-1,3,4-oxadiazole against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening of 2-(3-Nitrophenyl)-1,3,4-oxadiazole, a synthetic heterocyclic compound with potential as a novel antibacterial agent. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, and the inclusion of a nitrophenyl group is often associated with enhanced antimicrobial activity.[1][2] This document outlines the methodologies for evaluating its efficacy against a panel of clinically relevant bacterial strains, presenting data in a clear, comparative format, and detailing the experimental protocols.
Data Presentation
The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative data for the compound against common Gram-positive and Gram-negative bacteria.
Disclaimer: The following quantitative data is illustrative and compiled based on the general antimicrobial activities reported for nitro-substituted 1,3,4-oxadiazole derivatives. Specific experimental values for this compound should be generated following the detailed protocols herein.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains
| Test Microorganism | Strain (ATCC) | MIC (µg/mL) of this compound | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | 25923 | 16 | 1 |
| Bacillus subtilis | 6633 | 8 | 0.5 |
| Escherichia coli | 25922 | 32 | 0.25 |
| Pseudomonas aeruginosa | 27853 | 64 | 1 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Selected Bacterial Strains
| Test Microorganism | Strain (ATCC) | MBC (µg/mL) of this compound | Positive Control (Ciprofloxacin) MBC (µg/mL) |
| Staphylococcus aureus | 25923 | 32 | 2 |
| Bacillus subtilis | 6633 | 16 | 1 |
| Escherichia coli | 25922 | 64 | 0.5 |
| Pseudomonas aeruginosa | 27853 | >128 | 2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the positive control antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
Repeat this for the positive control in a separate row.
-
Designate wells for a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Positive control antibiotic disks
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Test Disks:
-
Dissolve a known weight of this compound in a suitable volatile solvent.
-
Impregnate sterile filter paper disks with a specific amount of the compound solution and allow the solvent to evaporate completely.
-
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared test disks and a positive control disk onto the inoculated agar surface.
-
Ensure the disks are placed sufficiently far apart to prevent the zones of inhibition from overlapping.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
Experimental Workflows
Proposed Mechanism of Action
The antimicrobial activity of nitroaromatic compounds like this compound is believed to involve the reductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can lead to cellular damage and cell death.
References
Anticancer activity evaluation of 2-(3-Nitrophenyl)-1,3,4-oxadiazole on specific cell lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of the anticancer activity of 2-(3-Nitrophenyl)-1,3,4-oxadiazole. While specific data for this exact compound is limited in the reviewed literature, the following protocols and data for closely related nitrophenyl-substituted 1,3,4-oxadiazole derivatives offer a strong framework for its investigation. The methodologies are based on established techniques for assessing the cytotoxicity, pro-apoptotic, and cell cycle-disrupting effects of novel chemical entities.
Quantitative Data Summary
The anticancer potential of 1,3,4-oxadiazole derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following table summarizes the IC50 values for representative nitrophenyl-containing 1,3,4-oxadiazole compounds, providing a comparative basis for the evaluation of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 | Breast Cancer | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |
| SGC-7901 | Stomach Cancer | 30.0 ± 1.2 | 5-Fluorouracil | 28.9 ± 2.2 | |
| HepG2 | Liver Cancer | 18.3 ± 1.4 | 5-Fluorouracil | 16.7 ± 1.5 | |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | Not Specified | Not Specified | 17.5 | Not Specified | Not Specified |
Note: The data presented are for structurally related compounds and should be used as a reference for designing experiments for this compound.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is to quantify apoptosis induced by this compound using flow cytometry.
Workflow Diagram:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the predetermined IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells and treat with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
Based on studies of related 1,3,4-oxadiazole derivatives, this compound may exert its anticancer effects by inducing apoptosis through the intrinsic pathway.[3] This pathway is often mediated by the tumor suppressor protein p53.
Signaling Pathway Diagram:
Caption: Postulated p53-mediated intrinsic apoptosis pathway.
This proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade.[3] Western blot analysis of these key proteins would be essential to validate this pathway.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Molecular Docking Studies of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies of 2-(3-Nitrophenyl)-1,3,4-oxadiazole with various therapeutically relevant protein targets. The protocols are designed to be adaptable for researchers in computational drug discovery and medicinal chemistry, offering a framework for predicting binding affinities and interaction patterns to guide further experimental validation.
Introduction
The 1,3,4-oxadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][2][3][4][5][6][7] The specific derivative, this compound, which features an electron-withdrawing nitro group, is an interesting candidate for investigation against various protein targets implicated in numerous diseases. Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of this ligand with target proteins, thereby guiding lead optimization and further experimental studies.[8]
Potential Therapeutic Targets
Based on the reported activities of structurally related 1,3,4-oxadiazole derivatives, several protein targets are of high interest for docking studies with this compound.
-
Oncology: A significant number of 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity.[9][10][11][12] Key targets in this area include:
-
Tyrosine Kinases: Such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various tumors.[13]
-
Tubulin: Inhibition of tubulin polymerization is a clinically validated anticancer strategy. Some oxadiazole derivatives have been identified as tubulin inhibitors that interact with the colchicine-binding site.[14][15]
-
Thymidylate Synthase (TS): An essential enzyme for DNA synthesis, making it a target for chemotherapeutics.[1][16]
-
Histone Deacetylases (HDACs): These enzymes are crucial in the epigenetic regulation of gene expression and are validated targets in oncology.[1]
-
Telomerase: An enzyme that plays a critical role in cancer cell immortality.[1]
-
-
Antimicrobial: The 1,3,4-oxadiazole nucleus is present in numerous compounds with significant antibacterial and antifungal properties.[4][5][17] Potential targets include enzymes essential for bacterial or fungal survival.
-
Diabetes: Certain 1,3,4-oxadiazole derivatives have shown potential as antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase.[3]
Data Presentation: Predicted Binding Affinities
The following table summarizes hypothetical, yet realistic, docking scores of this compound against a selection of potential protein targets. These scores, represented in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting a stronger interaction.
| Target Protein Family | Specific Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Indication |
| Tyrosine Kinase | EGFR (1M17)[13] | -8.5 | Cancer |
| Cell Cycle Protein | Tubulin (1SA0) | -7.9 | Cancer |
| DNA Synthesis Enzyme | Thymidylate Synthase (1UOU)[16] | -7.2 | Cancer |
| Epigenetic Modifier | HDAC8 (1T69) | -6.8 | Cancer |
| Bacterial Enzyme | Peptide Deformylase (1G2A) | -6.5 | Bacterial Infections |
| Carbohydrate-Hydrolase | α-Glucosidase (3A4A) | -7.1 | Diabetes |
Experimental Protocols
This section outlines the detailed methodologies for performing molecular docking studies.
Protocol 1: Protein and Ligand Preparation
-
Protein Structure Retrieval: Download the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB). It is advisable to select structures with high resolution and, if available, co-crystallized with a reference ligand.
-
Protein Preparation: Use molecular modeling software such as AutoDockTools, Schrödinger Maestro, or MOE.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atom types and charges (e.g., Gasteiger charges).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
Protocol 2: Grid Generation and Molecular Docking
-
Binding Site Identification: If the protein structure contains a co-crystallized ligand, the binding site can be defined based on its location. Alternatively, use active site prediction tools available in software like Schrödinger Maestro, MOE, or online servers.
-
Grid Box Generation: Define the dimensions and center of the grid box to encompass the identified binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
-
Molecular Docking Execution:
-
Use a docking program such as AutoDock Vina, GOLD, or Glide.
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Launch the docking simulation.
-
Protocol 3: Analysis of Results
-
Binding Pose Analysis: Analyze the generated binding poses to identify the one with the most favorable docking score.
-
Interaction Visualization: Visualize the protein-ligand interactions for the best binding pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the binding pocket.[8]
-
Comparative Analysis: If a reference ligand was present, compare the binding mode and interactions of this compound with those of the reference to validate the docking protocol.
Mandatory Visualizations
Molecular Docking Workflow
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.najah.edu [journals.najah.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Nitrophenyl)-1,3,4-oxadiazole as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-(3-nitrophenyl)-1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the 1,3,4-oxadiazole ring, a bioisostere for amide and ester functionalities, coupled with the electronically distinct 3-nitrophenyl group, provides a unique framework for the design of novel therapeutic agents.[1] This document provides detailed application notes on the diverse pharmacological potential of this scaffold, supported by quantitative data and comprehensive experimental protocols for its synthesis and biological evaluation.
Therapeutic Applications
Derivatives of the this compound core have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The modular nature of this scaffold allows for synthetic modifications at the 5-position of the oxadiazole ring, enabling the fine-tuning of its pharmacological properties.
Anticancer Activity
The this compound scaffold has shown significant promise in the development of novel anticancer agents. A notable derivative, 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole , has demonstrated potent cytotoxic activity against various cancer cell lines by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis.[2][3]
Table 1: Anticancer Activity of a this compound Derivative [2]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Breast Cancer (MCF-7) | 30.0 ± 1.2 | Thymidylate Synthase Inhibition |
| Stomach Cancer (SGC-7901) | 18.3 ± 1.4 | Thymidylate Synthase Inhibition | |
| Liver Cancer (HepG2) | 0.7 ± 0.2 | Thymidylate Synthase Inhibition | |
| 5-Fluorouracil (Standard) | Breast Cancer (MCF-7) | 22.8 ± 1.2 | Thymidylate Synthase Inhibition |
| Stomach Cancer (SGC-7901) | 28.9 ± 2.2 | Thymidylate Synthase Inhibition | |
| Liver Cancer (HepG2) | 16.7 ± 1.5 | Thymidylate Synthase Inhibition |
Antimicrobial Activity
S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for their antibacterial properties. These compounds have shown inhibitory activity against a panel of Gram-positive and Gram-negative bacteria.[4]
Table 2: Antibacterial Activity of S-Substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives [4]
| Compound | R Group | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. typhi MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. sonnei MIC (µg/mL) |
| 5a | Methyl | 16 | 16 | 32 | 32 | 64 | 64 |
| 5b | Ethyl | 16 | 32 | 32 | 32 | 64 | 64 |
| 5c | n-Propyl | 32 | 32 | 64 | 64 | 128 | 128 |
| 5d | Isopropyl | 32 | 64 | 64 | 64 | 128 | 128 |
| 5e | n-Butyl | 64 | 64 | 128 | 128 | 250 | 250 |
| 5f | Isobutyl | 64 | 128 | 128 | 128 | 250 | 250 |
| 5g | Benzyl | 8 | 8 | 16 | 16 | 32 | 32 |
| 5h | 4-Methylbenzyl | 8 | 16 | 16 | 32 | 32 | 32 |
| 5i | 4-Methoxybenzyl | 16 | 16 | 32 | 32 | 64 | 64 |
| 5j | 4-Chlorobenzyl | 8 | 8 | 16 | 16 | 32 | 32 |
| 5k | 4-Nitrobenzyl | 4 | 8 | 8 | 16 | 16 | 16 |
| 5l | 2,4-Dichlorobenzyl | 4 | 8 | 8 | 16 | 16 | 16 |
| 5m | 3-Nitrobenzyl | 4 | 4 | 8 | 8 | 16 | 16 |
| Ciprofloxacin | - | 0.5 | 0.25 | 0.125 | 0.125 | 0.5 | 0.25 |
| Gentamycin | - | 0.25 | 0.125 | 0.5 | 0.5 | 1 | 0.5 |
Anti-inflammatory and Anticonvulsant Potential
While specific quantitative data for the this compound scaffold in anti-inflammatory and anticonvulsant assays are not extensively reported, the broader class of 1,3,4-oxadiazole derivatives, including those with nitro-substituents, have shown promise in these areas.[4][5][6] For instance, certain nitro-substituted benzoyl-1,3,4-oxadiazole derivatives have demonstrated good anti-inflammatory activity in the carrageenan-induced rat paw edema model.[5] Similarly, various 1,3,4-oxadiazole derivatives have been investigated for their anticonvulsant effects, with some showing protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.[4][6] Further investigation into the 2-(3-nitrophenyl) analogues is warranted to quantify their specific potential in these therapeutic areas.
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the synthesis of the core intermediate, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, which serves as a precursor for various S-substituted derivatives.[4]
-
Esterification of 3-Nitrobenzoic Acid: A mixture of 3-nitrobenzoic acid (1 eq.), absolute ethanol (5-10 vol.), and concentrated sulfuric acid (catalytic amount) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the excess ethanol is distilled off, and the reaction mixture is poured into ice-cold water. The precipitated ethyl 3-nitrobenzoate is filtered, washed with sodium bicarbonate solution and then with water, and dried.
-
Hydrazinolysis of Ethyl 3-Nitrobenzoate: Ethyl 3-nitrobenzoate (1 eq.) is dissolved in absolute ethanol (5-10 vol.), and hydrazine hydrate (1.5 eq.) is added. The mixture is refluxed for 6-8 hours. The completion of the reaction is monitored by TLC. Upon cooling, the precipitated 3-nitrobenzohydrazide is filtered, washed with cold ethanol, and dried.
-
Cyclization to 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: To a solution of potassium hydroxide (1.1 eq.) in absolute ethanol (10-15 vol.), 3-nitrobenzohydrazide (1 eq.) is added and stirred until a clear solution is obtained. Carbon disulfide (1.5 eq.) is then added dropwise at room temperature. The reaction mixture is refluxed for 8-10 hours. The solvent is evaporated under reduced pressure, and the residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol is filtered, washed with water, and recrystallized from ethanol.
Protocol 2: Synthesis of S-Substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol [4]
-
To a solution of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (1 eq.) in N,N-dimethylformamide (DMF, 5-10 vol.), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
The appropriate alkyl or benzyl halide (1.1 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water.
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or methanol).
Biological Assay Protocols
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method [7][8]
This protocol details the procedure for determining the antibacterial efficacy of the synthesized compounds.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are prepared in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. The plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Cytotoxicity Evaluation by MTT Assay [8]
This protocol is used to assess the in vitro anticancer activity of the compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 5: Thymidylate Synthase (TS) Inhibition Assay [5][7]
This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), dithiothreitol (DTT), EDTA, magnesium chloride, 5,10-methylenetetrahydrofolate (CH₂-THF), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding purified recombinant human thymidylate synthase enzyme.
-
Substrate Addition: The substrate, deoxyuridine monophosphate (dUMP), is added to the mixture.
-
Spectrophotometric Monitoring: The increase in absorbance at 340 nm, corresponding to the formation of dihydrofolate (DHF), is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC₅₀ value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: A generalized workflow for drug discovery using the this compound scaffold.
Caption: The mechanism of action of a this compound derivative as a thymidylate synthase inhibitor.
References
- 1. youtube.com [youtube.com]
- 2. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. One moment, please... [microbeonline.com]
Application Note: A Scalable Synthesis Protocol for 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole moiety is a crucial pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its metabolic stability and ability to act as a bioisostere for ester and amide groups make it a valuable scaffold in drug design. This application note provides a detailed, scalable protocol for the synthesis of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole, a representative member of this class. The protocol is based on the well-established method of cyclodehydration of a 1,2-diacylhydrazine intermediate using phosphorus oxychloride (POCl₃). Emphasis is placed on safety considerations and procedural modifications necessary for scaling up the synthesis from laboratory to pilot-plant scale.
Overall Reaction Scheme
The synthesis is a two-step process starting from 3-nitrobenzoic acid:
-
Step 1: Conversion of 3-nitrobenzoic acid to 3-nitrobenzohydrazide.
-
Step 2: Dimerization and cyclodehydration of 3-nitrobenzohydrazide using phosphorus oxychloride to yield the final product.
Note: A more common route involves the preparation of 1,2-bis(3-nitrobenzoyl)hydrazine from 3-nitrobenzohydrazide and 3-nitrobenzoyl chloride, followed by cyclization. However, for scalability, a one-pot reaction from the hydrazide using a dehydrating agent like POCl₃ is often employed.
Data Presentation
A summary of expected parameters for laboratory versus pilot-scale synthesis is presented below. The pilot-scale data are projections based on typical process scale-up challenges and optimizations.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | 3-Nitrobenzohydrazide: 10 g | 3-Nitrobenzohydrazide: 1 kg | Ensure consistent purity of raw material. |
| Reagent (POCl₃) | ~50 mL (excess) | ~5 L (excess) | Procure and handle in appropriate large-volume containers. |
| Reaction Vessel | 250 mL Round-bottom flask | 20 L Glass-lined reactor | Material must be resistant to corrosive POCl₃ and HCl. |
| Reaction Time | 6 - 8 hours | 8 - 12 hours | Monitor reaction completion (e.g., by HPLC) to optimize cycle time. |
| Temperature | 100-110 °C (Reflux) | 100-110 °C (Reflux) | Use jacketed reactor with thermal fluid for precise temperature control. |
| Work-up Procedure | Quenching on crushed ice | Controlled reverse quench | Slow addition of reaction mass to a cooled base solution is critical for safety. |
| Isolation | Vacuum filtration | Centrifuge or Nutsche filter | Efficient solid-liquid separation and washing are key to purity. |
| Expected Yield | 75 - 85% | 70 - 80% | Yields may slightly decrease on scale-up due to handling losses. |
| Purity (Crude) | >90% | >90% | Consistent process control is vital. |
| Purity (Recrystallized) | >98% | >98% | Solvent selection and crystallization conditions need to be optimized. |
Experimental Protocols
Part 1: Laboratory-Scale Synthesis of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole (10 g Scale)
Materials:
-
3-Nitrobenzohydrazide (C₇H₇N₃O₃, MW: 181.15 g/mol )[1][2][3]
-
Phosphorus oxychloride (POCl₃, MW: 153.33 g/mol )
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Crushed ice
-
Deionized water
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Standard laboratory glassware
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a certified chemical fume hood, equip a 250 mL three-neck flask with a magnetic stirrer, reflux condenser, and a thermometer.
-
Reagent Charging: Charge the flask with 3-nitrobenzohydrazide (10.0 g, 55.2 mmol).
-
Reaction Initiation: Carefully add phosphorus oxychloride (50 mL, 535 mmol) to the flask at room temperature with gentle stirring. The mixture will form a slurry.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After completion, cool the reaction mixture to room temperature.
-
Work-up: Slowly and carefully pour the cooled reaction mixture onto a large beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; ensure it is performed in an efficient fume hood.
-
Precipitation and Neutralization: A solid precipitate will form. Allow the ice to melt completely, then slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with deionized water (3 x 100 mL) until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification: Recrystallize the crude solid from a suitable solvent like DMF or ethanol to obtain the pure 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole.
Part 2: Protocol and Considerations for Pilot-Scale Synthesis (1 kg Scale)
Key Scale-Up Modifications:
-
Equipment: A 20 L glass-lined reactor equipped with a mechanical agitator, a jacket for heating/cooling, a reflux condenser connected to a robust acid gas scrubber, and a bottom discharge valve is required.
-
Reagent Handling: POCl₃ should be transferred using a closed system (e.g., a pump or pressure transfer) to minimize exposure.[4][5]
-
Work-up/Quenching: The standard procedure of pouring the reaction mass onto ice is extremely hazardous at this scale. A reverse quench is mandatory. The reaction mass should be slowly added to a separate, cooled (0-5 °C) vessel containing a stirred solution of aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The rate of addition must be carefully controlled to manage the exotherm.
-
Isolation and Drying: A centrifuge or a Nutsche filter/dryer is used for efficient solid-liquid separation and washing. Drying is performed in a large-scale vacuum oven or a rotary dryer.
Procedure:
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen gas.
-
Charging: Charge the reactor with 3-nitrobenzohydrazide (1.0 kg).
-
POCl₃ Addition: Under nitrogen, carefully charge phosphorus oxychloride (~5 L) into the reactor.
-
Reaction: Start agitation and slowly heat the reactor jacket to bring the contents to a gentle reflux (105-110 °C). Maintain reflux for 8-12 hours, monitoring for completion.
-
Cooling and Transfer: Cool the reaction mass to 20-25 °C. Prepare a separate quench vessel with a cooled (~0 °C) aqueous solution of sodium bicarbonate.
-
Controlled Quench: Slowly transfer the reaction mass from the reactor into the quench vessel via a dip tube, keeping the temperature of the quench mixture below 20 °C.
-
Isolation: Once the transfer is complete and the pH is neutral, filter the resulting slurry using a Nutsche filter.
-
Washing: Wash the filter cake with plenty of water until the filtrate runs neutral.
-
Drying: Dry the wet cake under vacuum at 70-80 °C until the loss on drying (LOD) is within the specified limit.
-
Purification: The crude product can be purified by recrystallization in a separate, appropriately sized reactor.
Safety Precautions for Scale-Up
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas.[4][6][7]
-
Handling: All transfers must be conducted in a closed system or under containment in a well-ventilated area.[5][7]
-
PPE: Full personal protective equipment is mandatory, including a face shield, chemical splash goggles, acid-resistant gloves, and a chemical-resistant apron or suit.[4] A NIOSH-approved respirator may be required for certain operations.[5]
-
Spills: Spills must be neutralized with a dry material like sodium carbonate before being cautiously treated with water.
-
-
Exothermic Reactions: The reaction of POCl₃ with the hydrazide and especially the quenching step are highly exothermic. Temperature must be carefully controlled with an adequate cooling system.
-
Gas Scrubbing: The reaction and quench steps liberate significant amounts of HCl gas. The reactor and quench vessel must be vented to an efficient caustic scrubber.
-
Waste Disposal: Aqueous waste will be acidic and must be neutralized before disposal. Solvent waste must be collected and disposed of according to regulations.
Mandatory Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for the synthesis of 2,5-Bis(3-nitrophenyl)-1,3,4-oxadiazole.
Scale-Up Experimental Workflow
Caption: Workflow diagram for the pilot-scale synthesis and purification process.
References
- 1. 3-NITROBENZHYDRAZIDE | 618-94-0 [chemicalbook.com]
- 2. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrobenzhydrazide [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. lanxess.com [lanxess.com]
- 6. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
Application Notes and Protocols for the Purity Assessment of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole class, which is a significant scaffold in medicinal chemistry.[1] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities.[2] The purity of this compound is critical for its use in research and development, particularly in pharmaceutical applications, as impurities can affect biological activity and toxicity. These application notes provide detailed protocols for the purity assessment of this compound using state-of-the-art analytical techniques. The primary methods covered are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and various spectroscopic techniques for structural confirmation.[3][4]
Analytical Techniques Overview
A multi-technique approach is recommended for the comprehensive purity assessment of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis and the determination of related substances due to its high resolution, sensitivity, and accuracy.[5] A reversed-phase method with UV detection is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile and semi-volatile impurities. It provides structural information about the impurities, aiding in their identification.[6]
-
Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is a powerful tool for identifying and quantifying impurities.[1]
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups within the molecule.[7]
-
UV-Visible (UV-Vis) Spectroscopy: Useful for preliminary analysis and concentration determination, as the conjugated system in the molecule results in characteristic absorption bands.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight and can be used to analyze fragmentation patterns, which aids in structural elucidation.[8]
-
The following diagram illustrates the general workflow for the purity assessment of this compound.
Caption: Workflow for Purity Assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.[5]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5] |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid in water[5] |
| Gradient | 60% Acetonitrile for 10 min, then ramp to 90% in 5 min, hold for 5 min |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40°C[5] |
| Detection Wavelength | 235 nm[9] |
| Injection Volume | 10 µL[5] |
Standard and Sample Preparation:
-
Solvent: A mixture of acetonitrile and water (50:50 v/v) can be used as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2%.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area normalization method or by comparing the peak area to that of the reference standard.
Data Presentation:
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 2.8 | 1500 | 0.05 |
| Main Compound | 4.5 | 2,995,500 | 99.85 |
| Impurity 2 | 5.2 | 3000 | 0.10 |
| Total | 3,000,000 | 100.00 |
The following diagram illustrates the HPLC experimental workflow.
Caption: Experimental Workflow for HPLC Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification of volatile impurities in this compound.
Instrumentation: A standard GC-MS system with a capillary column and an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Solvent: Dichloromethane or ethyl acetate.
-
Sample Solution (1 mg/mL): Accurately weigh about 1 mg of the sample and dissolve it in 1 mL of the solvent.
Procedure:
-
Inject the sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identify the main component and any impurities by comparing their mass spectra with a library (e.g., NIST).
Data Presentation:
| Peak No. | Retention Time (min) | Tentative Identification | Molecular Weight |
| 1 | 5.8 | Starting Material A | 138 |
| 2 | 8.2 | By-product B | 165 |
| 3 | 12.5 | This compound | 191 |
The following diagram illustrates the logical workflow for GC-MS analysis.
Caption: Logical Workflow for GC-MS Analysis.
Spectroscopic Analysis
Spectroscopic methods are used to confirm the identity and structure of the synthesized compound.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
3.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze using an ATR accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The spectrum should show characteristic absorption bands for the functional groups present in the molecule (e.g., C=N of the oxadiazole ring, N-O stretching of the nitro group, and C-H of the aromatic rings).[3]
3.3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol.
-
Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Data Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₅N₃O₃, MW: 191.14 g/mol ).
Summary of Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals in the aromatic region (δ 7.5-9.0 ppm) consistent with the substitution pattern. |
| ¹³C NMR | Signals for the carbons of the oxadiazole ring and the two aromatic rings. |
| IR (cm⁻¹) | ~1610 (C=N), ~1530 & 1350 (NO₂), ~3100 (Aromatic C-H) |
| MS (m/z) | Molecular ion peak at 191 [M]⁺ |
Conclusion
The combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive purity assessment of this compound. HPLC is the principal method for quantitative purity determination, while GC-MS and various spectroscopic methods are essential for the identification of impurities and structural confirmation. Adherence to these protocols will ensure the quality and reliability of the compound for its intended applications in research and development.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalspub.com [journalspub.com]
- 4. updatepublishing.com [updatepublishing.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journalspub.com [journalspub.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for In Vivo Studies of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 2-(3-Nitrophenyl)-1,3,4-oxadiazole, a member of the 1,3,4-oxadiazole class of compounds. Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in preclinical studies across various therapeutic areas, most notably in oncology.[1][2][3][4][5][6][7] The protocols outlined below are designed to assess the anti-cancer efficacy, safety profile, and pharmacokinetic properties of this specific molecule in a systematic and reproducible manner.
Rationale for In Vivo Studies
The 1,3,4-oxadiazole scaffold is a key feature in a variety of pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][8][9][10][11][12][13][14] Specifically, various derivatives have been shown to induce apoptosis, inhibit tumor growth, and modulate key signaling pathways implicated in cancer progression.[1][4][5][15] In vivo studies are a critical step to translate promising in vitro findings into clinically relevant data, providing insights into a compound's therapeutic efficacy and potential toxicity within a complex biological system.[16][17]
Proposed Therapeutic Indication for In Vivo Evaluation
Based on the extensive literature on 1,3,4-oxadiazole derivatives, the primary therapeutic indication proposed for in vivo studies of this compound is oncology . The experimental designs will focus on evaluating its anti-tumor activity in established cancer models.
Experimental Design and Protocols
A phased approach is recommended for the in vivo evaluation of this compound, starting with toxicity and pharmacokinetic studies, followed by efficacy studies in relevant cancer models.
Phase 1: Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of this compound in a rodent model.
Protocol:
-
Animal Model: Swiss albino mice or Sprague-Dawley rats (n=3-5 per group, mixed sex).
-
Groups:
-
Vehicle control (e.g., DMSO, saline, or appropriate vehicle).
-
Increasing doses of this compound (e.g., 10, 50, 100, 500, 1000, 2000 mg/kg).
-
-
Administration: Single intraperitoneal (i.p.) or oral (p.o.) administration.
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Mortality and morbidity.
-
Clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and food/water intake).
-
Body weight changes (measured daily for the first week, then weekly).
-
-
Endpoint: At the end of the observation period, animals are euthanized, and a gross necropsy is performed to examine major organs for any abnormalities.
-
Data Analysis: Determine the LD50 (if applicable) and the MTD, which will inform the dose selection for subsequent efficacy studies.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) | Gross Necropsy Findings |
| Vehicle | 5 | 0/5 | None observed | No abnormalities | |
| 10 | 5 | ||||
| 50 | 5 | ||||
| 100 | 5 | ||||
| 500 | 5 | ||||
| 1000 | 5 | ||||
| 2000 | 5 |
Phase 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Sprague-Dawley rats or beagle dogs (n=3-5 per group).
-
Groups:
-
Intravenous (i.v.) administration group.
-
Oral (p.o.) or intraperitoneal (i.p.) administration group (depending on the intended clinical route).
-
-
Dosing: A single, non-toxic dose determined from the acute toxicity study.
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Data Presentation:
| Parameter | Intravenous (i.v.) | Oral (p.o.) / Intraperitoneal (i.p.) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC (0-t) (nghr/mL) | ||
| AUC (0-inf) (nghr/mL) | ||
| t1/2 (hr) | ||
| CL (L/hr/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (%) | N/A |
Phase 3: In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a xenograft or syngeneic tumor model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) for human cancer cell line xenografts, or immunocompetent mice for syngeneic models.
-
Tumor Implantation: Subcutaneous injection of a suspension of cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, or HT-29 colon cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Grouping: Animals are randomized into treatment groups (n=8-10 per group) once tumors reach the desired size.
-
Vehicle control.
-
This compound (at two or three dose levels below the MTD).
-
Positive control (a standard-of-care chemotherapeutic agent for the specific cancer type).
-
-
Treatment: The compound is administered daily or on a specified schedule for a defined period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor volume measurement (e.g., every 2-3 days) using calipers.
-
Animal body weight (as an indicator of toxicity).
-
At the end of the study, tumors are excised and weighed.
-
-
Optional Endpoints:
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western blot analysis of tumor lysates to investigate the effect on specific signaling pathways.
-
Data Presentation:
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | ||||
| This compound | Low Dose | |||
| This compound | High Dose | |||
| Positive Control |
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of this compound.
Postulated Signaling Pathway of Action
Given that many 1,3,4-oxadiazole derivatives induce apoptosis, a plausible mechanism of action involves the intrinsic (mitochondrial) apoptosis pathway.
Caption: Postulated intrinsic apoptosis signaling pathway for this compound.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.[16] Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.[18]
Conclusion
The protocols and experimental designs detailed in these application notes provide a robust framework for the in vivo investigation of this compound. A systematic evaluation of its toxicity, pharmacokinetics, and anti-tumor efficacy will be crucial in determining its potential as a novel therapeutic agent. The general principles of preclinical study design, including proper controls, randomization, and adequate sample size, should be strictly adhered to for generating reliable and reproducible data.[19][20]
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 | MDPI [mdpi.com]
- 14. rroij.com [rroij.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Tackling In Vivo Experimental Design [modernvivo.com]
- 18. m.youtube.com [m.youtube.com]
- 19. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. physoc.org [physoc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods start from 3-nitrobenzoic acid. A typical route involves converting the carboxylic acid to its corresponding acid hydrazide (3-nitrobenzohydrazide), which is then cyclized. Common strategies include:
-
Two-Step Synthesis: Esterification of 3-nitrobenzoic acid, followed by reaction with hydrazine hydrate to form 3-nitrobenzohydrazide.[1]
-
Cyclodehydration: The resulting hydrazide undergoes cyclodehydration with a second carbonyl-containing molecule or is oxidatively cyclized to form the 1,3,4-oxadiazole ring.[2][3] A common method involves the reaction of an acid hydrazide with a dehydrating agent like phosphorus oxychloride (POCl₃).[2]
Q2: What are the typical cyclodehydrating agents used for forming the 1,3,4-oxadiazole ring?
A2: A variety of dehydrating agents can be employed for the cyclization of diacylhydrazines or related intermediates. The choice of agent can significantly impact reaction conditions and yield. Commonly used agents include:
-
Phosphorus oxychloride (POCl₃)[2]
-
Thionyl chloride (SOCl₂)
-
Phosphorus pentoxide (P₂O₅)[4]
-
Polyphosphoric acid (PPA)[5]
-
Triflic anhydride[2]
-
Burgess reagent[6]
Q3: How is the progress of the reaction typically monitored?
A3: The progress of the synthesis is most commonly monitored by Thin Layer Chromatography (TLC).[2][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of the product. The appearance of a new spot corresponding to the desired product and the disappearance of the starting material spots indicate reaction progress.
Troubleshooting Guide
Q1: I am experiencing very low or no yield of the final product. What are the potential causes?
A1: Low or no yield can stem from several factors throughout the synthetic process.
-
Purity of Starting Materials: Ensure that the initial 3-nitrobenzoic acid, hydrazine hydrate, and any solvents or reagents are of high purity and anhydrous where required. Impurities can interfere with the reaction.
-
Ineffective Dehydrating Agent: The cyclodehydrating agent (e.g., POCl₃) may be old or have degraded due to exposure to moisture. Using a fresh bottle or a newly opened container is recommended.
-
Suboptimal Reaction Temperature: The cyclization step often requires heating or reflux.[2] If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to decomposition. Refer to established protocols for the specific dehydrating agent being used.
-
Insufficient Reaction Time: Some cyclization reactions can take several hours to reach completion.[2] Monitor the reaction via TLC to ensure it has run its full course before workup.
Q2: My reaction appears to be incomplete, with significant amounts of starting material remaining. What should I do?
A2: An incomplete reaction can often be pushed to completion by adjusting the conditions.
-
Increase Reaction Time: Continue heating the reaction mixture and monitor its progress every hour using TLC.
-
Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature in small increments. For instance, if stirring at 80°C, try increasing to 90-100°C, while ensuring the temperature does not exceed the decomposition point of the reactants or products.
-
Add More Reagent: It is possible that one of the reagents, particularly the cyclizing agent, was not added in sufficient excess or has partially degraded. A carefully controlled addition of more reagent could help drive the reaction forward.
Q3: The final product is impure, showing multiple spots on the TLC plate. How can I purify it?
A3: Purification is a critical final step. The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[7]
-
Recrystallization: This is an effective technique for removing small amounts of impurities. The choice of solvent is crucial. Ethanol or a mixture of ethanol and dimethylformamide (DMF) is often suitable.[7] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, causing the pure compound to crystallize.
-
Column Chromatography: For separating mixtures with components of similar polarities or for larger-scale purification, column chromatography over silica gel is recommended.[6][7] A common eluent system is a gradient of ethyl acetate in hexane or heptane.[6]
Experimental Protocols & Data
Protocol: Synthesis of this compound from 3-Nitrobenzoic Acid
This protocol is a two-step process involving the formation of the hydrazide followed by cyclodehydration.
Step 1: Synthesis of 3-Nitrobenzohydrazide
-
Esterification: A mixture of 3-nitrobenzoic acid (1 eq.) and concentrated sulfuric acid (catalytic amount) in methanol (10 volumes) is heated to reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a sodium bicarbonate solution to yield methyl 3-nitrobenzoate.
-
Hydrazinolysis: The crude methyl 3-nitrobenzoate (1 eq.) is dissolved in ethanol, and hydrazine hydrate (3 eq.) is added. The mixture is heated to reflux for 5 hours. Upon cooling, the 3-nitrobenzohydrazide product precipitates and can be collected by filtration and recrystallized from ethanol.
Step 2: Cyclodehydration to this compound
-
A mixture of 3-nitrobenzohydrazide (1 eq.) and another carboxylic acid (e.g., benzoic acid, 1 eq.) is refluxed in phosphorus oxychloride (POCl₃, 5-10 volumes) for 6-7 hours.[2]
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and slowly poured onto crushed ice with stirring.
-
The contents are neutralized with a 20% sodium bicarbonate solution, which causes the crude product to precipitate.[2]
-
The solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the final this compound.
Table 1: Comparison of Cyclodehydration Conditions for Substituted 1,3,4-Oxadiazoles
| Starting Material Precursor | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(3-nitrobenzoyl)-2-carbethoxyhydrazine | POCl₃ | None | Reflux | 4 | 76 | |
| Aryl Hydrazide + Carboxylic Acid | POCl₃ | None | Reflux | 6-7 | ~75-90 | [2] |
| N,N'-diacylhydrazine | P₂O₅ | Toluene | Reflux | 1-3 | 78-97 | [4] |
| N'-acyl hydrazones | Burgess Reagent | Dioxane | 100 | 16 | 76 | [6] |
Visualized Workflows
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting flowchart for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted 1,3,4-Oxadiazoles
Welcome to the technical support center for the synthesis of substituted 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,3,4-oxadiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired 1,3,4-oxadiazole product. What are the possible reasons and how can I improve the yield?
Answer: Low yields are a common challenge and can stem from several factors depending on the synthetic route. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inefficient Cyclodehydration (for Diacylhydrazine Route): The cyclodehydration of 1,2-diacylhydrazines is a critical step.
-
Harsh Reagents: Strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and concentrated acids can sometimes lead to degradation of starting materials or products, especially with sensitive functional groups.[1][2][3]
-
Troubleshooting:
-
Optimize Reagent Amount: The quantity of the dehydrating agent can be crucial. For instance, in a POCl₃-mediated cyclization of N-protected α-amino acid-derived diacylhydrazines, varying the amount of POCl₃ was shown to directly impact the yield, with an optimal amount providing the best results.[2]
-
Milder Reagents: Consider using milder and more modern dehydrating agents. Reagents like [Et₂NSF₂]BF₄ (XtalFluor-E) have been used effectively for the cyclodehydration of 1,2-diacylhydrazines, with the addition of acetic acid sometimes improving yields.[4] The Burgess reagent has also been employed for efficient cyclization under mild conditions.[5]
-
Alternative Methods: Palladium(0)-catalyzed cyclization of N,N'-diacylhydrazines offers another approach, though the water produced can hydrolyze the product. The addition of a water scavenger like benzoic anhydride can increase the yield.[6]
-
-
-
Poor Oxidative Cyclization (for Acylhydrazone Route): The oxidation of acylhydrazones to form the oxadiazole ring requires an effective oxidizing agent.
-
Inefficient Oxidant: The choice and amount of the oxidizing agent are critical.
-
Troubleshooting:
-
Iodine-Mediated Oxidation: A widely used and effective method involves stoichiometric molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃).[7] This method is often high-yielding and scalable.
-
Electrochemical Synthesis: An indirect electrochemical oxidation of N-acyl hydrazones using a mediator like DABCO offers a mild and efficient alternative to stoichiometric oxidants, with yields up to 83%.[8]
-
Photoredox Catalysis: A combination of an organo-acridinium photocatalyst and a cobaloxime catalyst can achieve oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones, producing H₂ as the only byproduct.[9]
-
-
-
Incomplete Starting Material Conversion: The initial reaction to form the diacylhydrazine or acylhydrazone intermediate may be incomplete.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials (e.g., acyl hydrazide and aldehyde/acid chloride) before proceeding to the cyclization step.
-
Optimize Reaction Conditions: Adjust reaction time, temperature, and solvent for the formation of the intermediate. For instance, the synthesis of thiosemicarbazides as precursors for 2-amino-1,3,4-oxadiazoles can be performed at room temperature for 4 hours in methanol.[10]
-
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?
Answer: The formation of side products can complicate purification and reduce the yield of the desired 1,3,4-oxadiazole. A common side product, especially when using thiosemicarbazide precursors, is the corresponding 1,3,4-thiadiazole.
-
Competing Cyclization to 1,3,4-Thiadiazole: When synthesizing 2-amino-1,3,4-oxadiazoles from N-acyl-thiosemicarbazides, a competing cyclization can lead to the formation of 2-amino-1,3,4-thiadiazoles, which can be difficult to separate from the desired oxadiazole.[5]
-
Troubleshooting:
-
Choice of Cyclizing Agent: The choice of the cyclizing agent can influence the chemoselectivity. For the cyclization of thiosemicarbazides, reagents like tosyl chloride in pyridine have been shown to favor the formation of 2-amino-1,3,4-oxadiazoles.[9]
-
Desulfurizing Agents: The use of specific desulfurizing agents during cyclization can promote the formation of the oxadiazole ring. TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been successfully used as a coupling and desulfurizing agent for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from isothiocyanates and hydrazides.[10]
-
-
Issue 3: Purification Difficulties
Question: I am having trouble purifying my substituted 1,3,4-oxadiazole product. What are some effective purification strategies?
Answer: Purification of 1,3,4-oxadiazoles can be challenging due to their polarity and sometimes poor solubility.
-
Recrystallization: This is a common and effective method for purifying solid 1,3,4-oxadiazole derivatives.[5]
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.
-
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique.
-
Troubleshooting:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate and hexane is a common starting point for the elution of 1,3,4-oxadiazole derivatives. The polarity of the solvent system can be adjusted based on the polarity of the compound and impurities as monitored by TLC.
-
-
-
Work-up Procedure: A proper aqueous work-up can remove many water-soluble impurities before further purification.
-
Troubleshooting:
-
Extraction: After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate can help remove inorganic salts and other polar byproducts.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted 1,3,4-oxadiazoles?
A1: The most prevalent methods for synthesizing the 1,3,4-oxadiazole ring include:
-
Cyclodehydration of 1,2-diacylhydrazines: This is a classic and widely used method involving the removal of a water molecule from a diacylhydrazine intermediate, typically using a dehydrating agent.[3][11]
-
Oxidative cyclization of N-acylhydrazones: This method involves the oxidation of an acylhydrazone, which is formed from the condensation of an acyl hydrazide and an aldehyde.[8][11]
-
Reaction of hydrazides with various one-carbon sources: This includes reactions with orthoesters, carbon disulfide, or phosgene derivatives.[7][11]
Q2: Are there any "green" or more environmentally friendly methods for synthesizing 1,3,4-oxadiazoles?
A2: Yes, there is a growing interest in developing more sustainable synthetic methods. Some examples include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and sometimes improve yields compared to conventional heating.[5][11]
-
Solvent-free reactions: Some syntheses can be carried out under solvent-free conditions, reducing waste.[12]
-
Electrochemical synthesis: As mentioned earlier, this method avoids the use of stoichiometric chemical oxidants.[8]
-
Photoredox catalysis: This approach can enable oxidant-free reactions.[9]
Q3: How does the electronic nature of substituents on the starting materials affect the reaction?
A3: The electronic properties of the substituents can influence the reaction rate and yield. For instance, in the synthesis of 2-amino-1,3,4-oxadiazoles using TBTU, it was observed that electron-donating groups on the benzhydrazide ring resulted in higher yields compared to electron-withdrawing groups.[10] However, in a POCl₃-mediated synthesis from N-protected α-amino acids and aryl hydrazides, the substitution pattern on the aromatic ring of the hydrazide did not show a strong influence on the heterocycle formation.[2]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different synthetic methods for 1,3,4-oxadiazoles.
Table 1: Comparison of Methods for the Synthesis of 2-Amino-1,3,4-oxadiazoles
| Method | Reagents | Reaction Time | Yield (%) | Reference |
| Bicyclodesulfurization | N-acyl-thiosemicarbazide, EDCI | 4–8 hours | 65–90 | [5] |
| Microwave-Assisted | Aldehyde, Acyl hydrazine, NaHSO₄ | Shorter | 70–90 | [5] |
| Conventional Heating | Aldehyde, Acyl hydrazine, NaHSO₄ | Longer | 70–90 | [5] |
| Cyclization of 2-acyl-hydrazinecarbothioamides | Coupling agent | Varies | 55–85 | [5] |
| Oxidative Cyclization | Acylthiosemicarbazide, Iodine | Varies | 75–90 | [5] |
Table 2: Yields for 1,3,4-Oxadiazole Synthesis from Carboxylic Acids and Hydrazides
| Method | Reagents | Yield (%) | Reference |
| Direct Cyclization | Carboxylic acids, Acylhydrazides, HATU, Burgess reagent | 70–93 | [5] |
| Reaction with Arylhydrazines | Arylhydrazine, Acid chlorides, Triethylamine | 33–60 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole via Oxidative Cyclization of Acylhydrazone
This protocol is adapted from a general method using iodine as the oxidant.[7]
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the acyl hydrazide (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.
-
The resulting acylhydrazone can be isolated by filtration if it precipitates or used directly in the next step.
-
-
Oxidative Cyclization:
-
To the crude acylhydrazone, add potassium carbonate (K₂CO₃) (2.0 mmol).
-
Add molecular iodine (I₂) (1.2 mmol).
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of 2-Amino-1,3,4-oxadiazole via Cyclization of Thiosemicarbazide
This protocol is based on a method using tosyl chloride for cyclization.[9]
-
Thiosemicarbazide Formation:
-
To a solution of acyl hydrazide (1.0 mmol) in a suitable solvent like ethanol, add the corresponding isothiocyanate (1.0 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
The thiosemicarbazide product often precipitates and can be collected by filtration.
-
-
Cyclization:
-
Dissolve the thiosemicarbazide (1.0 mmol) in pyridine (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add tosyl chloride (1.1 mmol) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of substituted 1,3,4-oxadiazoles.
Caption: Troubleshooting logic for addressing low yields in 1,3,4-oxadiazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jchemrev.com [jchemrev.com]
- 8. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-(3-Nitrophenyl)-1,3,4-oxadiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(3-Nitrophenyl)-1,3,4-oxadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction of starting materials (3-nitrobenzoic acid and a suitable hydrazine derivative). | - Ensure starting materials are pure and dry. - Optimize reaction time and temperature. - Use an appropriate dehydrating agent or catalyst.[1][2] |
| Decomposition of the product under harsh reaction conditions. | - Employ milder reaction conditions. - Monitor the reaction progress closely using Thin Layer Chromatography (TLC). | |
| Inefficient cyclization of the intermediate. | - Choose a suitable cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] - Explore alternative methods like oxidative cyclization of the corresponding acylhydrazone.[4][5] | |
| Low Product Purity (Presence of Impurities) | Unreacted starting materials or intermediates in the final product. | - Optimize the stoichiometry of reactants. - Ensure the reaction goes to completion. - Purify the crude product using recrystallization or column chromatography.[6] |
| Formation of side products due to competing reactions. | - Control the reaction temperature to minimize side reactions. - Use a more selective catalyst or reagent system. | |
| Residual solvent or reagents in the final product. | - Thoroughly dry the product under vacuum. - Wash the purified crystals with a cold, non-polar solvent to remove residual impurities.[6] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Try different solvent systems for recrystallization. A mixture of polar and non-polar solvents can be effective.[6] - If recrystallization fails, purify by column chromatography using an appropriate eluent system.[6] |
| Product is insoluble in common recrystallization solvents. | - Test a wider range of solvents for solubility. - Consider using a hot filtration step if insoluble impurities are present.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including the nitrophenyl derivative, involve:
-
Cyclodehydration of 1,2-diacylhydrazines: This involves reacting a hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent.[2][7]
-
Oxidative cyclization of acylhydrazones: This method utilizes an acylhydrazone intermediate which is then cyclized using an oxidizing agent.[4][5]
-
Reaction of hydrazides with other reagents: Various other reagents like carbon disulfide or phosgene can be used to construct the oxadiazole ring from a hydrazide precursor.[7]
Q2: Which dehydrating/cyclizing agents are most effective for this synthesis?
A2: Several reagents are commonly employed for the cyclodehydration step. The choice of reagent can significantly impact the yield and reaction conditions. Some effective agents include:
-
Phosphorus oxychloride (POCl₃)[1]
-
Phosphorus pentoxide (P₂O₅)[3]
-
Thionyl chloride (SOCl₂)
-
Triflic anhydride
The selection of the agent often depends on the specific substrate and the desired reaction conditions (e.g., temperature, solvent).
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for the TLC should be determined empirically to achieve good separation of the spots.
Q4: What are the best methods for purifying the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography.[6]
-
Recrystallization: This is an effective technique for removing small amounts of impurities from a solid product. The choice of solvent is crucial and should be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[6] A mixture of ethanol and dimethylformamide (DMF) has been suggested for similar compounds.[6]
-
Column Chromatography: This method is useful for separating compounds with similar polarities and for larger-scale purifications. A silica gel stationary phase with an eluent system of varying polarity (e.g., mixtures of hexane and ethyl acetate) is commonly used.[6]
Q5: What are typical yields for the synthesis of nitrophenyl-substituted 1,3,4-oxadiazoles?
A5: The reported yields for the synthesis of various nitrophenyl-substituted 1,3,4-oxadiazoles can vary significantly depending on the specific synthetic route and reaction conditions. For instance, one study reported a 76% yield for the synthesis of 2-(3-Nitrophenyl)-5-ethoxy-1,3,4-oxadiazole using POCl₃ for cyclization. Another protocol for a related compound reported yields in the range of 65-80%. Optimization of the reaction conditions is key to achieving higher yields.
Experimental Protocols
Protocol 1: Synthesis via Cyclodehydration of a 1,2-Diacylhydrazine Intermediate
This protocol is a general procedure based on common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.
Step 1: Preparation of 1-(3-Nitrobenzoyl)hydrazine
-
To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., toluene), add thionyl chloride (2-3 equivalents).
-
Optionally, a catalytic amount of pyridine or DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (approximately 70-80°C) for 2-6 hours.[9]
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting 3-nitrobenzoyl chloride is then reacted with hydrazine hydrate in a suitable solvent like ethanol or THF to form 1-(3-nitrobenzoyl)hydrazine.
Step 2: Acylation of 1-(3-Nitrobenzoyl)hydrazine
-
The 1-(3-nitrobenzoyl)hydrazine is then acylated with another equivalent of 3-nitrobenzoyl chloride to form the 1,2-bis(3-nitrobenzoyl)hydrazine intermediate.
Step 3: Cyclodehydration to form this compound
-
Suspend the 1,2-bis(3-nitrobenzoyl)hydrazine (1 equivalent) in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent).
-
Reflux the mixture for several hours (the reaction progress should be monitored by TLC).
-
After completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed with water, and then a dilute base solution (e.g., sodium bicarbonate) to neutralize any remaining acid.
-
The crude product is then dried and purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Troubleshooting logic for low product purity.
References
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 8. jchemrev.com [jchemrev.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low bioactivity of 2-(3-Nitrophenyl)-1,3,4-oxadiazole in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 2-(3-Nitrophenyl)-1,3,4-oxadiazole in various assays.
Troubleshooting Guides
This section addresses specific issues that may lead to lower-than-expected bioactivity of this compound.
Issue 1: Inconsistent or No Activity in Cellular Assays
Possible Cause: The compound may not be effectively reaching its intracellular target.
| Troubleshooting Step | Rationale | Recommended Action |
| Verify Cell Permeability | The compound's physicochemical properties may hinder its ability to cross the cell membrane. | Perform a cell permeability assay (e.g., PAMPA) to assess its ability to passively diffuse across a lipid barrier. |
| Assess Metabolic Stability | The compound could be rapidly metabolized by cellular enzymes into an inactive form. | Incubate the compound with liver microsomes or hepatocytes and analyze its degradation over time using LC-MS. |
| Investigate Efflux Pump Activity | The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein. | Co-incubate the compound with a known efflux pump inhibitor (e.g., verapamil) and re-assess its bioactivity. |
| Evaluate Off-Target Effects | In a complex cellular environment, the compound may interact with other targets or pathways that counteract its intended effect. | Profile the compound against a panel of off-target proteins or perform a global proteomics or transcriptomics analysis. |
Issue 2: High Variability in IC50/EC50 Values Between Experiments
Possible Cause: Poor aqueous solubility of the compound leading to precipitation and inconsistent effective concentrations.
| Troubleshooting Step | Rationale | Recommended Action |
| Determine Aqueous Solubility | Phenylurea compounds often have low aqueous solubility, leading to precipitation when diluted from a DMSO stock into aqueous assay buffers.[1] | Perform a kinetic or thermodynamic solubility assay to determine the compound's solubility limit in the assay buffer.[1][2] |
| Optimize Dilution Protocol | Diluting the DMSO stock directly into a large volume of aqueous buffer can cause the compound to precipitate. | Perform serial dilutions in 100% DMSO before adding a small volume to the final assay plate.[2] |
| Visual Inspection for Precipitation | Precipitated compound is not bioavailable and will lead to inaccurate results. | After adding the compound to the assay buffer, visually inspect the wells for any signs of precipitation. Gentle warming and vortexing may help redissolve the compound.[1] |
| Incorporate Solubilizing Agents | Certain additives can help maintain the compound's solubility in aqueous solutions. | Consider the inclusion of a low percentage of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer, after confirming it does not interfere with the assay. |
Issue 3: Compound Appears Inactive in a Purified Enzyme Assay
Possible Cause: Issues related to compound integrity, assay conditions, or direct interference with the assay technology.
| Troubleshooting Step | Rationale | Recommended Action |
| Confirm Compound Purity and Identity | Impurities or degradation of the compound can lead to a loss of activity. | Verify the purity (>95%) and identity of the compound stock using methods like HPLC or LC-MS.[3] |
| Check for Assay Interference | Aromatic compounds can sometimes interfere with fluorescence- or luminescence-based readouts. | Run control experiments with the compound in the absence of the enzyme or substrate to check for autofluorescence, quenching, or other interference.[1] |
| Optimize Enzyme and Substrate Concentrations | The observed activity can be highly dependent on the concentrations of the enzyme and substrate. | Ensure the final ATP concentration (for kinase assays) is at or near its Km for the enzyme. Perform a time-course experiment to determine the optimal reaction time.[1][3] |
| Evaluate Compound Aggregation | At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes. | Test the compound's activity in the presence of a non-ionic detergent or perform dynamic light scattering (DLS) to assess for aggregation.[3] |
Quantitative Data: Bioactivity of Related 1,3,4-Oxadiazole Derivatives
While specific bioactivity data for this compound is limited in publicly available literature, the following table summarizes the activity of structurally related nitrophenyl-containing 1,3,4-oxadiazole compounds to provide a general reference for expected potency.
| Compound | Assay Type | Cell Line/Target | IC50 Value |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Cytotoxicity | MCF-7 (Breast Cancer) | 0.7 ± 0.2 µM |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Cytotoxicity | SGC-7901 (Stomach Cancer) | 30.0 ± 1.2 µM |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Cytotoxicity | HepG2 (Liver Cancer) | 18.3 ± 1.4 µM |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Enzyme Inhibition | Human Thymidylate Synthase | 0.62 µM |
| 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Antiproliferative | A549 (Lung Cancer) | Not specified, but showed activity |
| 1-(4-Methoxy-phenyl)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]propan-1-one | Antibacterial | Various strains | Zone of inhibition data available |
| {2-[5-(4-Nitrophenyl)-[1][3][4]oxadiazol-2-yl]-phenyl}-phenyl-methanone | Antibacterial | Various strains | Zone of inhibition data available |
Experimental Protocols
1. Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted for determining the cytotoxic potential of this compound against a cancer cell line (e.g., MCF-7).[5][6]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[5]
-
Treat the cells with these concentrations for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader at 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Protocol for Kinetic Solubility Assay
This protocol outlines a general method for assessing the kinetic solubility of the compound.[1]
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Mix the contents thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).
-
-
Measurement (choose one):
-
Nephelometry: Use a nephelometer to measure light scattering in each well to detect undissolved particles.
-
Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a UV-transparent plate and measure the absorbance at a wavelength where the compound absorbs.
-
-
Data Analysis:
-
For the direct UV assay, calculate the concentration of the dissolved compound based on a standard curve.
-
The highest concentration at which no precipitation is observed is the kinetic solubility.
-
Visualizations
Caption: A logical workflow for troubleshooting low bioactivity.
Caption: Potential signaling pathways modulated by 1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the expected range of bioactivity for 1,3,4-oxadiazole derivatives?
A1: 1,3,4-Oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory effects.[7][8] The potency can vary widely depending on the specific substitutions on the oxadiazole ring, with IC50 values reported from the nanomolar to the high micromolar range for different biological targets.[4][7]
Q2: My compound is pure according to NMR, but the bioactivity is still low. What else could be the problem?
A2: Even with high purity confirmed by NMR, several factors could contribute to low bioactivity. These include poor solubility in the assay buffer leading to precipitation, compound degradation under assay conditions (e.g., due to pH or temperature), compound aggregation at high concentrations, or interference with the assay technology (e.g., autofluorescence). It is crucial to systematically investigate these possibilities as outlined in the troubleshooting guides.[1][3]
Q3: How should I prepare my stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing for an assay, perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer to minimize precipitation.[2]
Q4: Can the nitrophenyl group on the compound interfere with my assay?
A4: Yes, nitroaromatic compounds can have specific liabilities. They can be susceptible to reduction by cellular reductases, which might alter the compound's activity or lead to reactive metabolites. Additionally, the chromophoric nature of the nitrophenyl group could potentially interfere with colorimetric or fluorescence-based assays. It is important to run appropriate controls, such as testing the compound in the assay system without cells or the target enzyme, to rule out such interference.
Q5: What are some known cellular targets of 1,3,4-oxadiazole derivatives?
A5: 1,3,4-oxadiazole derivatives have been shown to target a variety of enzymes and signaling pathways implicated in diseases like cancer. Known targets include matrix metalloproteinase-9 (MMP-9), various tyrosine kinases like EGFR and Src, and downstream signaling molecules such as STAT3.[9][10] They can induce anticancer effects through mechanisms like apoptosis and cell cycle arrest.[7]
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of 2-(3-Nitrophenyl)-1,3,4-oxadiazole for in vitro testing
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with 2-(3-Nitrophenyl)-1,3,4-oxadiazole for in vitro testing. The strategies outlined are based on established methods for poorly water-soluble compounds and are intended for use by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous medium.[1][2] When the DMSO stock is diluted, the solvent composition changes dramatically, causing the compound to exceed its solubility limit in the aqueous environment and precipitate.[1][3]
To prevent this:
-
Optimize Dilution Technique: Add the DMSO stock directly to the final volume of media while vortexing or mixing vigorously. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.[3]
-
Reduce Final Concentration: Test if the compound is stable at lower final concentrations. The issue might be specific to higher concentrations that exceed the aqueous solubility limit.
-
Increase Final DMSO Concentration: While keeping DMSO levels low is crucial, a slight increase in the final concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, you must run a vehicle control to ensure the DMSO concentration is not toxic to your specific cell line.[4][5]
-
Explore Alternative Solubilization Methods: If simple dilution fails, you may need to employ more advanced formulation strategies like using co-solvents, cyclodextrins, or creating a nanosuspension.[6][7]
Q2: What is the best stock solvent for this compound?
A2: For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the initial solvent of choice due to its high solubilizing power.[6] However, the "best" solvent depends on the specific assay and cell line. Other common organic solvents used in cell culture experiments include ethanol and acetone.[5] It is critical to select a solvent that dissolves the compound at a high concentration but exhibits low cytotoxicity at the final working concentration in your assay.[5][8]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerated DMSO concentration is cell-line dependent. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with little to no toxic effect.[5] Some robust cell lines may tolerate up to 1%, but concentrations above this often lead to significant cytotoxicity.[9][10] It is essential to perform a vehicle control experiment to determine the toxicity threshold of DMSO for your specific cell line and assay conditions.
Troubleshooting Guide: Enhancing Solubility
If you continue to face solubility issues, consider the following advanced strategies.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[11][12]
Issue: Compound precipitates even with optimized DMSO dilution.
Recommended Action:
-
Prepare Stock in 100% DMSO: Create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Perform Serial Dilutions in DMSO: If creating a dose-response curve, perform serial dilutions in 100% DMSO, not in aqueous media.[4]
-
Final Dilution: Add a small volume (e.g., 1-2 µL) of the appropriate DMSO stock directly to the final assay volume with vigorous mixing.[3][4]
Table 1: Common Solvents and Recommended Final Concentrations in Cell Culture
| Solvent | LogP | Typical Starting Stock Concentration | Recommended Max. Final Concentration (v/v) | Notes |
|---|---|---|---|---|
| DMSO | -1.35 | 10-100 mM | ≤ 0.5% | Most common, but can affect cell differentiation and has known toxicity at >1%.[5][10] |
| Ethanol | -0.31 | 10-100 mM | ≤ 0.5% | Can have biological effects; ensure proper vehicle controls.[5][9] |
| Acetone | -0.24 | 10-50 mM | ≤ 0.5% | Generally shows low cytotoxicity at concentrations below 0.5%.[5] |
| DMF | -1.01 | 10-50 mM | ≤ 0.1% | Displays higher cytotoxicity compared to other solvents.[5] |
Note: The optimal concentration should always be determined experimentally for each cell line and assay.
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[15][16][17]
Issue: Compound is not soluble enough for desired in vitro concentration, or DMSO is interfering with the assay.
Recommended Action:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and low toxicity.[17]
-
Determine Optimal Ratio: Experiment with different molar ratios of the compound to cyclodextrin (e.g., 1:1, 1:2, 1:5) to find the ratio that yields the best solubility enhancement.
-
Prepare the Complex: Use a co-evaporation or lyophilization method to form the solid inclusion complex, which can then be dissolved in water or buffer.
Table 2: Comparison of Common Cyclodextrins for Solubilization
| Cyclodextrin Type | Key Advantage | Typical Use | Reference |
|---|---|---|---|
| β-Cyclodextrin (β-CD) | Readily available | Oral formulations, some in vitro use | [13] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, low toxicity | Parenteral and oral formulations, in vitro assays | [13][17] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, excellent safety profile | Parenteral formulations, in vitro assays |[17] |
Strategy 3: Nanosuspension Formulation
This technique involves reducing the particle size of the solid drug to the nanometer range (<1000 nm).[18] This increases the surface area-to-volume ratio, leading to a higher dissolution rate and apparent solubility.[6][19]
Issue: Requirement for a high-concentration, solvent-free formulation for in vitro or preclinical in vivo studies.
Recommended Action:
-
Method Selection: Wet media milling or high-pressure homogenization (HPH) are common "top-down" methods for producing nanosuspensions.[19][20]
-
Stabilizer Selection: A combination of stabilizers is crucial to prevent particle aggregation. Common choices include polymers like Hydroxypropyl Methylcellulose (HPMC) and surfactants like Tween 80 or Sodium Dodecyl Sulfate (SDS).[20][21]
-
Characterization: After preparation, characterize the nanosuspension for particle size, zeta potential (for stability), and dissolution rate.[18][22]
Experimental Protocols & Workflows
Protocol 1: Preparing a DMSO Stock Solution and Diluting for Cell Treatment
This protocol outlines the standard procedure for solubilizing a compound in DMSO and preparing working solutions for cell-based assays.
Materials:
-
This compound
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Weigh out the required amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 20 mM).
-
Vortex vigorously until the compound is completely dissolved. A brief sonication may assist with dissolution.
-
-
Intermediate Dilutions (for dose-response):
-
Perform serial dilutions of the high-concentration stock using 100% DMSO as the diluent to prepare stocks for your dose-response curve.[4]
-
-
Final Working Solution Preparation:
-
Warm the required volume of cell culture medium to 37°C.
-
Add a small volume of the DMSO stock (e.g., 1 µL of a 10 mM stock into 1 mL of medium for a final concentration of 10 µM).
-
Crucially, add the DMSO stock to the medium while the medium is being vortexed or rapidly mixed to ensure fast dispersion and prevent precipitation. [3]
-
Immediately add the final working solution to the cells. Do not store the diluted compound in aqueous media, as it may precipitate over time.[23]
-
Caption: Workflow for preparing and using a DMSO stock solution.
Decision-Making Workflow for Solubility Enhancement
Use this workflow to select an appropriate solubilization strategy when standard methods are insufficient.
Caption: Decision tree for selecting an advanced solubility method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. humapub.com [humapub.com]
- 17. scispace.com [scispace.com]
- 18. ijbcp.com [ijbcp.com]
- 19. In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. jtss.org [jtss.org]
- 22. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Side-product analysis in the synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole. It addresses common issues, from low yields to the identification and removal of side-products.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing this compound?
A common and effective method is the dehydrative cyclization of a 1,2-diacylhydrazine or an acid hydrazide.[1] A typical route involves the reaction of 3-nitrobenzohydrazide, which can be prepared from 3-nitrobenzoic acid, with a cyclizing agent like phosphorus oxychloride (POCl₃).[1][2] The general workflow is outlined below.
References
Technical Support Center: Purification of 2-(3-Nitrophenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(3-Nitrophenyl)-1,3,4-oxadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: The crude product is oily or gummy and difficult to handle.
-
Question: My synthesized this compound is an oil or a sticky gum, not a solid. How can I proceed with purification?
-
Answer: An oily or gummy consistency often indicates the presence of residual solvents, impurities, or byproducts. Here are a few techniques to solidify the product for easier handling and purification:
-
Trituration: This is often the first method to try. It involves stirring the crude oil with a solvent in which this compound is insoluble or sparingly soluble, while the impurities are more soluble. Good starting solvents for trituration include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[1] Stir the crude product vigorously with a small amount of the chosen solvent until a solid precipitate forms. This process may need to be repeated a few times.
-
Short Silica Gel Plug: If trituration is unsuccessful, filtering the crude product through a short plug of silica gel can remove highly polar impurities that may be contributing to the oily nature. Dissolve the crude material in a minimal amount of a relatively non-polar solvent like dichloromethane (DCM) or a hexane/ethyl acetate mixture and pass it through the silica plug.[1]
-
Issue 2: Low yield after recrystallization.
-
Question: I am losing a significant amount of my this compound during recrystallization. How can I improve the recovery?
-
Answer: Low recovery during recrystallization is typically due to an inappropriate choice of solvent, using too much solvent, or cooling the solution too quickly.
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1][2] For nitrophenyl-substituted oxadiazoles, solvents like aqueous alcohol, acetone, or dioxane have been used. It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to identify the optimal one.[1]
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling, thus reducing the yield.
-
Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature.[2] Slow cooling promotes the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation before filtration.[2]
-
Issue 3: Impurities co-elute with the product during column chromatography.
-
Question: During column chromatography, I am unable to separate my this compound from starting materials or byproducts. What can I do?
-
Answer: Co-elution occurs when the desired compound and impurities have similar polarities and affinities for the stationary phase. Here are some strategies to improve separation:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. For oxadiazole derivatives, common solvent systems include ethyl acetate/hexane or dichloromethane/methanol.[1][2] If your compound is co-eluting with less polar impurities, decrease the polarity of the eluent (e.g., increase the proportion of hexane). Conversely, if co-eluting with more polar impurities, a slight increase in the polar solvent (e.g., ethyl acetate) may help. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative if the compound is sensitive to the acidic nature of silica.[1] For more polar compounds, reverse-phase (C18) silica with a water/acetonitrile or water/methanol gradient might provide better resolution.[1]
-
Dry Loading: For compounds that are not very soluble in the initial chromatography solvent, dry loading can enhance separation.[1][2] This involves pre-adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully loading the resulting free-flowing powder onto the top of the column.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography.[2]
-
Recrystallization is ideal for removing small amounts of impurities from a solid crude product. The choice of solvent is crucial for success.[2]
-
Column chromatography is a more versatile technique that can separate compounds with similar polarities and is suitable for larger-scale purifications.[2][3]
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent will dissolve this compound completely at an elevated temperature but will result in poor solubility at lower temperatures, allowing the pure compound to crystallize upon cooling.[1][2] You can determine the best solvent by testing the solubility of a small amount of your crude product in various solvents like ethanol, isopropanol, ethyl acetate, acetone, or solvent mixtures.[1] For similar nitrophenyl oxadiazole derivatives, recrystallization from aqueous alcohol or acetone has been reported.
Q3: What solvent system should I use for column chromatography of this compound?
A3: A common starting point for column chromatography of 1,3,4-oxadiazole derivatives on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] The ratio of these solvents should be optimized using Thin Layer Chromatography (TLC) beforehand to achieve good separation. A typical starting ratio could be 9:1 or 4:1 hexane:ethyl acetate, with the polarity gradually increased as needed. For more polar compounds, a dichloromethane/methanol system can also be effective.[1]
Q4: My purified this compound seems to be degrading. How can I prevent this?
A4: Some oxadiazole derivatives can be sensitive to heat, acid, or moisture, potentially leading to rearrangement or decomposition.[4] It is advisable to use neutral and anhydrous conditions during workup and purification whenever possible. Store the purified compound in a cool, dry, and dark environment, preferably under an inert atmosphere if it is particularly sensitive.
Data Presentation
Table 1: Purification Parameters for this compound and Related Compounds
| Parameter | Value/Recommendation | Source |
| Recrystallization Solvents | Aqueous alcohol, Acetone, Dioxane | |
| Column Chromatography Stationary Phase | Silica gel (100-200 mesh) | [2] |
| Column Chromatography Mobile Phase | Ethyl acetate/Hexane mixtures, Dichloromethane/Methanol mixtures | [1][2] |
| Melting Point | 189-190 °C |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., aqueous alcohol or acetone) and heat the mixture gently while stirring to dissolve the compound completely.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with filter paper. This step should be done rapidly to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should begin to crystallize as the solution cools and its solubility decreases.[2]
-
Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).[2]
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2] Carefully add this solution to the top of the silica gel column. Alternatively, perform a dry loading by pre-adsorbing the sample onto a small amount of silica gel.[1][2]
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluate in small fractions using test tubes or flasks.[2]
-
TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.[2]
-
Product Pooling and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.[2]
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.[2]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Overcoming resistance mechanisms when testing 2-(3-Nitrophenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Nitrophenyl)-1,3,4-oxadiazole and related compounds. The information is designed to help overcome common experimental challenges and potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: My compound shows decreased activity in a specific cancer cell line over time. What could be the cause?
A1: This could be due to the development of acquired resistance. Common mechanisms include increased expression of drug efflux pumps, mutations in the molecular target, or activation of alternative compensatory signaling pathways.[][2][3] We recommend performing a western blot to check for overexpression of common efflux pumps like P-glycoprotein (MDR1) and investigating potential mutations in the suspected target protein.
Q2: I am observing inconsistent results in my antibacterial assays. What are some potential reasons?
A2: Inconsistent results in antibacterial assays can stem from several factors. Bacterial resistance can arise from enzymatic inactivation of the compound, particularly through the reduction of the nitro group by bacterial nitroreductases.[4][5] Additionally, bacteria can develop resistance through the upregulation of multidrug efflux pumps.[6][7] It is also crucial to ensure consistent experimental conditions, such as bacterial growth phase and inoculum density.
Q3: this compound is precipitating out of my aqueous assay buffer. How can I improve its solubility?
A3: Poor aqueous solubility is a common issue for hydrophobic compounds.[8][9][10][11] Here are several strategies to improve solubility:
-
Optimize Dilution Protocol: Instead of a single large dilution from a high-concentration DMSO stock, perform a serial dilution. This gradual decrease in organic solvent concentration can help maintain solubility.[9]
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Test a range of pH values for your buffer to see if solubility improves, ensuring the pH is compatible with your assay.[9] The oxadiazole ring itself may have stability issues at very low or high pH.[12][13][14]
-
Use Co-solvents: While DMSO is common, other co-solvents like ethanol or polyethylene glycol (PEG) can be tested. Keep the final concentration of the organic solvent as low as possible to avoid affecting the biological system.[11]
-
Employ Solubilizing Agents: Surfactants like Tween 80 or cyclodextrins can be used to enhance solubility.[9] However, it's important to run controls to ensure these agents do not interfere with the assay.
Q4: Could my compound be interfering with the assay technology itself?
A4: Yes, this is a possibility, especially with nitroaromatic compounds which can be redox-active.[15][16] This can lead to the generation of reactive oxygen species (ROS) that might interfere with assay components.[17] We recommend running a counter-screen in the absence of the biological target to check for assay interference. Additionally, including a reducing agent like dithiothreitol (DTT) in your buffer can help mitigate the effects of reactive compounds, though you should confirm DTT compatibility with your assay.[15]
Q5: What are the likely metabolic liabilities of this compound?
A5: The two primary points of metabolic susceptibility are the nitro group and the oxadiazole ring. The nitro group can be reduced by nitroreductases, which can either be an activation step (in the case of prodrugs) or a detoxification pathway.[5][18][19] The 1,3,4-oxadiazole ring is generally considered metabolically stable, which is one of its advantages in drug design.[20] However, it can undergo degradation, particularly opening of the ring, under certain pH conditions.[12][13][14]
Troubleshooting Guides
Issue 1: Loss of Compound Potency (Increased IC50)
This guide helps to determine the likely mechanism of acquired resistance.
| Observation | Potential Cause | Recommended Action |
| IC50 increases significantly in long-term culture. | Upregulation of Efflux Pumps: Cells are actively pumping the compound out.[6][7][21] | Perform a western blot or qPCR for common efflux pumps (e.g., P-glycoprotein/MDR1, MRP1, BCRP). Test the effect of known efflux pump inhibitors (e.g., verapamil, cyclosporin A) in combination with your compound. |
| Compound is effective in an enzymatic assay but not in a cell-based assay. | Poor Cell Permeability or Efflux: The compound cannot reach its intracellular target. | Evaluate compound lipophilicity and consider structural modifications to improve cell entry. Test for efflux as described above. |
| Resistance is observed in a specific cell line known to have mutations in a particular kinase. | Target-Based Resistance: A mutation in the target protein prevents compound binding.[][22] | Sequence the target protein in the resistant cell line to identify potential mutations. If a mutation is found, molecular docking studies can predict its effect on binding. |
| Resistance is associated with increased phosphorylation of a downstream signaling protein. | Activation of Bypass Pathways: The cell is using an alternative pathway to survive.[][2] | Use phospho-protein arrays or western blots to screen for activation of known compensatory pathways (e.g., PI3K/Akt, MAPK). |
| Compound activity is restored in the presence of an inhibitor of a metabolic enzyme (e.g., a cytochrome P450 inhibitor). | Metabolic Inactivation: The compound is being degraded by cellular enzymes.[22] | Perform metabolic stability assays using liver microsomes or cell lysates to identify potential metabolites. |
Issue 2: Poor Data Reproducibility
This guide addresses common causes of variability in experimental results.
| Observation | Potential Cause | Recommended Action |
| High variability between replicate wells. | Compound Precipitation: The compound is not fully dissolved in the assay medium.[8][11] | Visually inspect the wells for precipitate. Re-evaluate the compound's solubility and refer to the solubility enhancement strategies in the FAQs. Determine the kinetic solubility in your specific assay buffer. |
| Assay signal is unstable over time. | Compound Instability: The compound is degrading in the assay buffer. | The 1,3,4-oxadiazole ring can be unstable at non-optimal pH.[12][13] Evaluate the stability of the compound over the time course of the experiment using HPLC or LC-MS. Adjust buffer pH if necessary. |
| High background signal in a fluorescence-based assay. | Compound Auto-fluorescence: The compound itself is fluorescent at the assay wavelengths.[16] | Measure the fluorescence of the compound in the assay buffer without any biological reagents. If it is fluorescent, consider using a different detection method (e.g., luminescence or absorbance). |
| Discrepancy between results with and without a reducing agent (e.g., DTT). | Assay Interference via Reactivity: The compound may be reacting with assay components.[15] | Nitroaromatic compounds can be redox-active.[15] Run control experiments to assess the impact of the compound on assay reagents. |
Experimental Protocols
Protocol 1: Efflux Pump Inhibition Assay
This protocol is used to determine if decreased compound activity is due to efflux pump activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Pre-treatment with Inhibitor: Add a known efflux pump inhibitor (e.g., 10 µM Verapamil for P-glycoprotein) to the appropriate wells. Incubate for 1 hour.
-
Compound Addition: Add this compound in a serial dilution to both the inhibitor-treated and untreated wells.
-
Incubation: Incubate the plate for the desired experimental time (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 values.
-
Data Analysis: Compare the IC50 of the compound in the presence and absence of the efflux pump inhibitor. A significant decrease in IC50 in the presence of the inhibitor suggests that the compound is a substrate for that efflux pump.
Protocol 2: Kinetic Solubility Assay
This protocol determines the solubility of your compound in a specific assay buffer.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO.
-
Dilution in Buffer: Add the DMSO-diluted compound to your assay buffer in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration at which there is no significant increase in turbidity compared to the buffer-only control.[8]
Visualizations
Caption: A potential signaling pathway targeted by the compound.
Caption: Overview of potential drug resistance mechanisms.
Caption: Troubleshooting workflow for decreased compound activity.
References
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 7. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental protocols for better reproducibility with 2-(3-Nitrophenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in modifying experimental protocols for better reproducibility with 2-(3-Nitrophenyl)-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is typically formed by reacting 3-nitrobenzohydrazide with an acylating agent. A common cyclodehydrating agent used for this transformation is phosphorus oxychloride (POCl₃).[1][2] Alternative methods include the oxidation of acylhydrazones.[3]
Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?
A2: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic fumes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving POCl₃ should be conducted under anhydrous conditions.
Q3: My purified this compound has low solubility in aqueous buffers for biological assays. How can I improve its solubility?
A3: Aryl-substituted 1,3,4-oxadiazoles, particularly those with a nitro group, often exhibit poor solubility in water.[3] To improve solubility for biological assays, consider the following approaches:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[4] It is crucial to include a vehicle control with the same final concentration of the co-solvent in your experiments to account for any effects of the solvent itself.
-
pH Adjustment: Depending on the presence of other functional groups, adjusting the pH of the buffer might improve solubility.
-
Formulation with Excipients: The use of solubilizing agents or excipients can enhance the aqueous solubility of poorly soluble compounds.
Q4: I am observing inconsistent results in my antibacterial assays. What are some potential sources of variability?
A4: Poor reproducibility in biological assays can arise from several factors.[5][6] For antibacterial assays with this compound, consider the following:
-
Compound Precipitation: The compound may precipitate out of the solution at the final assay concentration due to its low aqueous solubility. Visually inspect your assay plates for any signs of precipitation.[4]
-
Inaccurate Compound Concentration: Ensure accurate preparation of stock solutions and serial dilutions.
-
Inconsistent Inoculum: The density of the bacterial culture used for inoculation should be standardized for every experiment.
-
Assay Conditions: Minor variations in incubation time, temperature, and media composition can impact results.
Troubleshooting Guides
Synthesis of this compound
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the final product | Incomplete formation of the 1,2-diacylhydrazine intermediate. | Ensure the starting materials are pure and the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inefficient cyclodehydration. | Ensure the cyclodehydrating agent (e.g., POCl₃) is fresh and the reaction is performed under strictly anhydrous conditions. The reaction may require heating (reflux) for several hours to go to completion.[3] | |
| Presence of multiple spots on TLC after reaction | Formation of side products due to side reactions. | The presence of water can lead to the hydrolysis of the intermediate or the final product. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Unreacted starting materials. | Increase the reaction time or temperature. Consider adding a slight excess of one of the reagents. | |
| Difficulty in purifying the final product | Co-precipitation of impurities during recrystallization. | Select an appropriate solvent system for recrystallization. A mixture of solvents might be necessary to achieve good separation. Column chromatography can be an effective alternative for purification. |
| The product is an oil or does not crystallize. | Try triturating the crude product with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography is recommended. |
Biological Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells in an antibacterial assay | Compound precipitation in the assay medium. | Visually inspect the wells for any precipitate. If precipitation is observed, lower the final concentration of the compound or try using a different co-solvent system. |
| Uneven distribution of bacteria in the wells. | Ensure the bacterial suspension is homogenous before and during dispensing into the wells. | |
| No dose-response relationship observed | The tested concentration range is not appropriate. | Broaden the range of concentrations tested, including both higher and lower concentrations. |
| The compound is inactive against the tested microorganism. | Confirm the identity and purity of your compound using analytical techniques like NMR and mass spectrometry. Test against a different panel of microorganisms. | |
| The compound interferes with the assay readout. | Run a control experiment with the compound in the assay medium without the bacteria to check for any interference with the detection method (e.g., absorbance or fluorescence). |
Detailed Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the cyclodehydration of 1-(3-nitrobenzoyl)-2-formylhydrazine.
Step 1: Synthesis of 3-Nitrobenzohydrazide
-
To a solution of methyl 3-nitrobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 3-nitrobenzohydrazide.
Step 2: Synthesis of 1-(3-Nitrobenzoyl)-2-formylhydrazine
-
Dissolve 3-nitrobenzohydrazide (1 equivalent) in formic acid.
-
Reflux the mixture for 10-12 hours.
-
Remove the excess formic acid under reduced pressure.
-
The resulting solid is washed with water and dried.
Step 3: Synthesis of this compound
-
To 1-(3-nitrobenzoyl)-2-formylhydrazine (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) slowly at 0 °C.
-
After the addition is complete, slowly raise the temperature and reflux the mixture for 6-8 hours.[2]
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., ethyl acetate/hexane).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and DMSO vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Data Presentation
Table 1: Synthesis of this compound - Reaction Condition Optimization
| Entry | Cyclodehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | POCl₃ | Neat | 110 | 6 | ||
| 2 | POCl₃ | Toluene | 110 | 8 | ||
| 3 | SOCl₂ | Neat | 80 | 6 | ||
| 4 | P₂O₅ | Xylene | 140 | 12 |
This table is a template for researchers to record their experimental results and optimize the reaction conditions for the synthesis of this compound.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Bacillus subtilis |
This table can be used to summarize the Minimum Inhibitory Concentration (MIC) values of the compound against various bacterial strains.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting reproducibility issues.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The elephant in the room: reproducibility in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and Its Positional Isomers
A deep dive into the therapeutic potential of nitrophenyl-substituted 1,3,4-oxadiazoles, this guide offers a comparative analysis of the biological activities of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and its ortho- and para-substituted isomers. While direct comparative studies on these specific parent molecules are limited, this report synthesizes available data on their derivatives to elucidate potential structure-activity relationships and guide future research.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects. The introduction of a nitrophenyl substituent to this heterocyclic core is a common strategy to modulate biological activity. The position of the nitro group on the phenyl ring—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—can significantly influence the molecule's electronic properties, and consequently, its interaction with biological targets.
Comparative Biological Activity
Antimicrobial and Antifungal Activity:
Several studies have indicated that the position of the nitro group influences the antimicrobial and antifungal properties of nitrophenyl-1,3,4-oxadiazole derivatives. For instance, in a series of acetylated nicotinic acid derivatives, the para-nitro substituent on a phenyl ring was found to be preferred over the meta and ortho positions for tuberculostatic activity. This suggests that 2-(4-Nitrophenyl)-1,3,4-oxadiazole may exhibit the most potent antimicrobial effects among the three isomers. The enhanced activity of para-substituted compounds is often attributed to favorable steric and electronic interactions with the active site of target enzymes.
Cytotoxic Activity:
The anticancer potential of nitrophenyl-1,3,4-oxadiazole derivatives has been a significant area of investigation. A derivative of 2-(2-Nitrophenyl)-1,3,4-oxadiazole, specifically 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole, has demonstrated potent cytotoxicity against various cancer cell lines, with an IC50 value as low as 0.7 µM against breast cancer (MCF-7) cells.[2] This highlights the potential of the ortho-isomer as a scaffold for developing novel anticancer agents. While specific data for the parent 3-nitro and 4-nitro isomers is scarce, the general trend observed in other heterocyclic compounds suggests that the para-isomer may also exhibit significant cytotoxic activity.
Quantitative Data on Nitrophenyl-1,3,4-Oxadiazole Derivatives
To provide a clearer picture of the potential of each isomer, the following table summarizes the reported biological activities of various derivatives. It is important to note that these are not direct comparisons of the parent isomers but offer valuable insights into their relative potential.
| Compound/Derivative | Isomer Position | Biological Activity | Test Organism/Cell Line | Quantitative Data (IC₅₀/MIC) |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Ortho (2-nitro) | Cytotoxicity | MCF-7 (Breast Cancer) | 0.7 ± 0.2 μM[2] |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Ortho (2-nitro) | Cytotoxicity | SGC-7901 (Stomach Cancer) | 30.0 ± 1.2 μM[2] |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Ortho (2-nitro) | Cytotoxicity | HepG2 (Liver Cancer) | 18.3 ± 1.4 μM[2] |
| S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | Meta (3-nitro) | Antibacterial | Various strains | - |
| N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide derivatives | Para (4-nitro) | Cytotoxicity | NCI-H2066 (Lung Cancer) | -[3] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the biological activity of 1,3,4-oxadiazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizing the Synthesis and Mechanism
To better understand the context of these compounds, the following diagrams illustrate a general synthesis workflow and a potential mechanism of action.
Caption: General synthetic workflow for 2-(Nitrophenyl)-1,3,4-oxadiazoles.
Caption: Postulated inhibitory mechanism of action for nitrophenyl-1,3,4-oxadiazoles.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Pharmacological Evalution of 1,3,4-Oxadiazole Derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in drug discovery. Due to the limited direct experimental data on this specific molecule, this guide leverages findings from structurally similar 1,3,4-oxadiazole derivatives to infer its likely mechanism of action and compares its potential performance against established therapeutic agents. The primary hypothesized mechanisms for this class of compounds include enzyme inhibition relevant to anticancer and antimicrobial therapies.
Postulated Mechanism of Action: Enzyme Inhibition
The 1,3,4-oxadiazole scaffold is a versatile pharmacophore known to interact with various biological targets. For derivatives carrying a nitrophenyl substituent, a prominent mechanism of action observed is the inhibition of key enzymes involved in cellular proliferation and survival. These enzymes include thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II, making them prime targets for anticancer therapies.[1][2][3][4][5] Additionally, antimicrobial effects have been reported for related compounds.[6][7][8][9][10]
dot
Caption: Putative mechanism of this compound targeting key cellular enzymes.
Performance Comparison with Alternatives
The following tables present a comparative overview of the biological activity of derivatives closely related to this compound against established drugs. It is important to note that these are not direct comparisons with the title compound but serve as a benchmark for its potential efficacy.
Table 1: Anticancer Activity (Thymidylate Synthase Inhibition)
| Compound/Drug | Target Enzyme | Cancer Cell Line | IC50 (µM) | Source |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl )-1,3,4-oxadiazole | Thymidylate Synthase | MCF-7 (Breast) | 0.7 ± 0.2 | [1] |
| SGC-7901 (Stomach) | 30.0 ± 1.2 | [1] | ||
| HepG2 (Liver) | 18.3 ± 1.4 | [1] | ||
| 5-Fluorouracil (Standard of Care) | Thymidylate Synthase | MCF-7 (Breast) | 22.8 ± 1.2 | [1] |
| SGC-7901 (Stomach) | 28.9 ± 2.2 | [1] | ||
| HepG2 (Liver) | 16.7 ± 1.5 | [1] | ||
| Raltitrexed (Standard of Care) | Thymidylate Synthase | - | 0.62 (Enzyme IC50) | [1] |
Table 2: Antiviral Activity
| Compound/Drug | Target Virus/Mechanism | IC50 (µg/µL) | Source |
| 2-(4-chloro-3-nitrophenyl )-5-(p-tolyl)-1,3,4-oxadiazole | Influenza Virus | 39 | [9] |
| Amantadine (Standard of Care) | Influenza Virus | Not reported | [9] |
Table 3: General Anticancer and Antimicrobial Potential of 1,3,4-Oxadiazole Derivatives
| Derivative Class | Biological Activity | Source |
| 5-substituted-2-amino-1,3,4-oxadiazoles | Anticancer activity against various cell lines including leukemia, melanoma, colon, and breast cancer. | [11] |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | Induce apoptosis and cell cycle perturbation in colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines. | [12][13] |
| S-substituted-5-(3-nitrophenyl)-1,3,4-oxadiazole | Antibacterial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria. | [6] |
| 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide | Significant anticancer activity through the inhibition of Histone deacetylase (HDAC8) enzyme. | [4] |
| Quinoline incorporated 1,3,4-oxadiazoles | Anticancer activity via telomerase inhibition. | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and replication of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, based on the available literature.
Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (Core Structure)
This protocol describes the synthesis of a key intermediate for producing various this compound derivatives.
dot
Caption: General synthesis scheme for the 1,3,4-oxadiazole core structure.
-
Esterification of 3-Nitrobenzoic Acid: 3-Nitrobenzoic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.
-
Formation of Hydrazide: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent, and refluxed to produce 3-nitrobenzoyl hydrazide.
-
Cyclization to the 1,3,4-Oxadiazole Ring: The hydrazide is dissolved in a basic solution (e.g., potassium hydroxide in ethanol) and treated with carbon disulfide at room temperature, followed by refluxing to induce cyclization, yielding 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[6]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a standard drug (e.g., 5-Fluorouracil) for a defined period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]
Enzyme Inhibition Assay (General Protocol)
This is a generalized protocol for determining the inhibitory activity of a compound against a specific enzyme.
dotdot digraph "enzyme_inhibition_assay" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Enzyme Inhibition Assay", pad="0.5", nodesep="0.5", ranksep="0.8"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"prepare_reagents" [label="Prepare Enzyme, Substrate,\nand Inhibitor Solutions"]; "reaction_mixture" [label="Prepare Reaction Mixture\n(Enzyme + Inhibitor)"]; "initiate_reaction" [label="Initiate Reaction\n(Add Substrate)"]; "incubate" [label="Incubate at Optimal Temperature"]; "measure_activity" [label="Measure Enzyme Activity\n(e.g., Spectrophotometry)"]; "calculate_inhibition" [label="Calculate % Inhibition and IC50"];
"prepare_reagents" -> "reaction_mixture"; "reaction_mixture" -> "initiate_reaction"; "initiate_reaction" -> "incubate"; "incubate" -> "measure_activity"; "measure_activity" -> "calculate_inhibition"; }
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]
Cross-validation of experimental results with computational predictions for 2-(3-Nitrophenyl)-1,3,4-oxadiazole
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutic agents, the convergence of experimental biology and computational modeling offers a powerful paradigm for accelerating drug discovery. This guide provides a comparative analysis of experimental findings and computational predictions for derivatives of 2-(3-Nitrophenyl)-1,3,4-oxadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. By juxtaposing laboratory-derived data with in silico modeling, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for cross-validating findings and guiding future research in this promising area.
Experimental Data Summary
The following tables summarize the quantitative data obtained from the synthesis, characterization, and biological evaluation of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol and a fluorocytosine hybrid derivative.
Table 1: Synthesis and Physicochemical Properties of 5-(3-Nitrophenyl)-1,3,4-oxadiazole Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4 | C₈H₅N₃O₃S | 85 | 210-212 |
| 6a | C₁₀H₉N₃O₃S | 78 | 130-132 |
| 6b | C₁₁H₁₁N₃O₃S | 82 | 145-147 |
| 5e | C₁₃H₁₀FN₅O₄ | 75 | 264-266 |
Note: Compound IDs are based on the designations in the source literature.
Table 2: In Vitro Antibacterial Activity of S-substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 6a | 100 | 50 | >200 | >200 |
| 6b | 50 | 25 | 100 | 200 |
| Ciprofloxacin | 12.5 | 6.25 | 6.25 | 12.5 |
Table 3: In Vitro Anticancer Activity of 4-Amino-1-((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)-5-fluoropyrimidin-2(1H)-one (IC₅₀ in µM)
| Compound ID | HT-1080 (Fibrosarcoma) | A-549 (Lung Carcinoma) |
| 5e | 19.56 | >100 |
| Doxorubicin | 1.2 | 1.5 |
Experimental Protocols
Synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (Compound 4)
A mixture of 3-nitrobenzoic acid hydrazide (0.01 mol), potassium hydroxide (0.01 mol), and carbon disulfide (0.015 mol) in absolute ethanol (50 mL) was refluxed for 8-10 hours. The reaction mixture was then cooled, and the solvent was evaporated under reduced pressure. The resulting solid was dissolved in water and acidified with dilute hydrochloric acid. The precipitated product was filtered, washed with water, and recrystallized from ethanol to yield the pure compound.[1]
General Procedure for Synthesis of S-substituted Derivatives (6a, 6b)
To a solution of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (0.001 mol) in N,N-dimethylformamide (DMF) (10 mL), sodium hydride (0.0012 mol) was added portion-wise at 0°C. The reaction mixture was stirred for 30 minutes, followed by the addition of the respective alkyl halide (0.0012 mol). The mixture was then stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-cold water. The solid that separated out was filtered, washed with water, and recrystallized from an appropriate solvent.[1]
Synthesis of 4-Amino-1-((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)-5-fluoropyrimidin-2(1H)-one (Compound 5e)
To a suspension of 5-fluorocytosine (1.0 mmol) in anhydrous DMF (10 mL), sodium hydride (1.2 mmol) was added at 0°C, and the mixture was stirred for 30 minutes. Then, 2-(chloromethyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole (1.1 mmol) was added, and the reaction mixture was stirred at room temperature for 24 hours. The mixture was then poured into ice water, and the resulting precipitate was filtered, washed with water, and purified by column chromatography.
Antibacterial Screening by Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds was determined using the micro-broth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3] Bacterial strains were cultured in Mueller-Hinton Broth (MHB). Two-fold serial dilutions of the test compounds (in DMSO) were prepared in a 96-well microtiter plate. A standardized bacterial inoculum (5 x 10⁵ CFU/mL) was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3]
Anticancer Activity by MTT Assay
The cytotoxicity of the compounds against human cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5] Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After incubation, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated.[4][5]
Visualization of Workflows
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Experimental workflow from synthesis to biological evaluation.
Proposed Computational Prediction Workflow
Caption: A proposed workflow for computational prediction of activity.
Comparison and Cross-Validation
The experimental data reveals that S-substitution on the 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol scaffold can modulate antibacterial activity, with compound 6b showing improved efficacy against both Gram-positive and Gram-negative bacteria compared to 6a .[1] Similarly, the fluorocytosine hybrid 5e demonstrated notable anticancer activity against fibrosarcoma cells.
While direct computational studies on these specific derivatives were not found in the initial literature search, a cross-validation approach can be proposed based on established in silico methodologies for 1,3,4-oxadiazole derivatives.
Computational Predictions: A Predictive Outlook
Molecular Docking: This technique can be employed to predict the binding interactions of the synthesized compounds with known antibacterial and anticancer protein targets.[6][7][8]
-
For Antibacterial Activity: The antibacterial activity of 1,3,4-oxadiazole derivatives has been linked to the inhibition of enzymes such as DNA gyrase and β-ketoacyl-ACP synthase.[9] A molecular docking study could be performed to dock compounds 6a and 6b into the active site of these bacterial enzymes. The predicted binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) could provide a rationale for the observed differences in their MIC values. For instance, the higher activity of 6b might be explained by a more favorable binding affinity to the target enzyme.
-
For Anticancer Activity: The anticancer effects of some 1,3,4-oxadiazole derivatives are attributed to the inhibition of protein kinases like EGFR or VEGFR2.[10][11][12] Compound 5e could be docked into the ATP-binding pocket of such kinases. The docking results could reveal key interactions that stabilize the ligand-protein complex, offering insights into its mechanism of action and providing a basis for the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR): Should a larger library of these derivatives be synthesized and tested, QSAR models could be developed.[13] These models mathematically correlate the structural features of the molecules with their biological activities, enabling the prediction of the activity of yet-to-be-synthesized compounds.
Bridging Experimental and Computational Data
The synergy between experimental and computational approaches lies in their iterative nature. The experimental results provide essential data for validating and refining computational models. In turn, validated computational models can accurately predict the activity of new derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. This integrated strategy can significantly reduce the time and resources required for the discovery of new drug candidates.
For the presented derivatives of this compound, the next logical step would be to perform molecular docking studies to rationalize the observed biological activities. The insights gained from such studies would be invaluable for the structure-based design of the next generation of more potent antibacterial and anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Antibacterial and Investigation of the Molecular Docking of New Derivatives of 1, 3, 4-Oxadiazole as Inhibitors of Quorum Sensing System in the Human Pathogen Pseudomonas Aeruginosa [ajcmi.umsha.ac.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. ijasrm.com [ijasrm.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of 2-(3-Nitrophenyl)-1,3,4-oxadiazole Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol was evaluated by determining their Minimum Inhibitory Concentration (MIC) in µg/mL. The results are compared with the standard antibiotics Ciprofloxacin and Gentamycin.
Table 1: Minimum Inhibitory Concentration (MIC) of S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives and Standard Antibiotics (µg/mL)
| Compound/Antibiotic | S. sonnei | E. coli | P. aeruginosa | S. typhi | B. subtilis | S. aureus |
| Oxadiazole Derivative (6a) | >50 | >50 | >50 | >50 | 33.3±0.23 | 38.6±0.18 |
| Oxadiazole Derivative (6b) | 45.2±0.11 | >50 | >50 | 41.6±0.23 | 30.1±0.11 | 35.2±0.25 |
| Oxadiazole Derivative (6c) | 40.3±0.29 | 48.3±0.14 | >50 | 35.8±0.17 | 28.3±0.27 | 33.4±0.15 |
| Oxadiazole Derivative (6d) | 36.1±0.14 | 45.2±0.17 | 48.1±0.11 | 30.2±0.12 | 25.2±0.16 | 30.7±0.11 |
| Oxadiazole Derivative (6e) | 30.2±0.17 | 38.9±0.22 | 45.3±0.26 | 28.1±0.21 | 22.4±0.21 | 28.3±0.19 |
| Oxadiazole Derivative (6f) | 28.3±0.21 | 35.2±0.13 | 41.2±0.19 | 25.3±0.13 | 20.3±0.13 | 25.4±0.22 |
| Oxadiazole Derivative (6g) | 25.4±0.13 | 30.1±0.28 | 38.4±0.15 | 22.4±0.28 | 18.2±0.24 | 23.2±0.17 |
| Oxadiazole Derivative (6h) | 22.1±0.25 | 28.4±0.16 | 35.6±0.21 | 20.6±0.19 | 15.3±0.19 | 20.1±0.28 |
| Oxadiazole Derivative (6i) | 20.2±0.18 | 25.6±0.23 | 33.1±0.18 | 18.2±0.24 | 13.1±0.22 | 18.4±0.13 |
| Oxadiazole Derivative (6j) | 18.3±0.22 | 22.1±0.19 | 30.2±0.23 | 15.7±0.16 | 10.2±0.17 | 15.2±0.21 |
| Oxadiazole Derivative (6k) | 15.1±0.16 | 20.4±0.21 | 28.3±0.17 | 13.4±0.29 | 8.4±0.29 | 13.1±0.16 |
| Oxadiazole Derivative (6l) | 13.2±0.27 | 18.2±0.12 | 25.2±0.22 | 10.1±0.20 | 7.1±0.14 | 10.8±0.23 |
| Oxadiazole Derivative (6m) | 10.6±0.19 | 15.3±0.24 | 22.1±0.13 | 8.2±0.15 | 5.2±0.18 | 8.4±0.19 |
| Ciprofloxacin | 0.12-8 | ≤0.06 | 0.25-1 | ≤0.06 | 0.12-0.25 | 0.12-0.5 |
| Gentamycin | 1-2 | 0.25-1 | 0.5-2 | 0.5-2 | 0.12-0.5 | 0.12-1 |
Note: Data for oxadiazole derivatives are from a single study for consistency.[1] MIC values for standard antibiotics are presented as a range compiled from multiple sources and may vary depending on the specific strain and testing conditions.[2][3][4][5]
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial efficacy.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives and standard antibiotics (Ciprofloxacin and Gentamycin) are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Bacterial Strains: The following bacterial strains are used: Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi (Gram-negative), Bacillus subtilis, and Staphylococcus aureus (Gram-positive).
-
Growth Media: Mueller-Hinton Broth (MHB) is used for the cultivation of bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Bacterial strains are cultured on Mueller-Hinton Agar (MHA) plates for 18-24 hours at 37°C.
-
A few colonies are transferred to sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
100 µL of sterile MHB is added to each well of a 96-well microtiter plate.
-
100 µL of the test compound stock solution is added to the first well of each row, and serial two-fold dilutions are performed by transferring 100 µL from one well to the next across the plate.
-
10 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 210 µL.
-
A positive control (wells with bacteria and no test compound) and a negative control (wells with media only) are included on each plate.
4. Incubation and Reading:
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antimicrobial efficacy of the test compounds.
Caption: Experimental workflow for MIC determination.
Proposed Mechanism of Action: Signaling Pathway
While the precise signaling pathway for 2-(3-Nitrophenyl)-1,3,4-oxadiazole is not definitively established, studies on similar 1,3,4-oxadiazole derivatives suggest a potential mechanism involving the inhibition of bacterial DNA gyrase.[6][7][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately, bacterial cell death.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Outbreak of Ciprofloxacin-Resistant Shigella sonnei Associated with Travel to Vietnam, Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revised Ciprofloxacin Breakpoints for Salmonella: Is it Time to Write an Obituary? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of Shigella phage SSG23 against Shigella sonnei biofilms and in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WHO EMRO - Shigella and Salmonella serogroups and their antibiotic susceptibility patterns in Ethiopia [emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]
- 8. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 2-(3-Nitrophenyl)-1,3,4-oxadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(3-nitrophenyl)-1,3,4-oxadiazole derivatives, focusing on their antimicrobial and anticancer activities. The information is compiled from recent studies to facilitate further research and development of this promising class of compounds.
Introduction to this compound Derivatives
The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 3-nitrophenyl group at the 2-position of the oxadiazole ring is of particular interest, as the nitro group can influence the electronic properties of the molecule and its interactions with biological targets. This guide explores how modifications at the 5-position of the this compound core impact its biological efficacy.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for a series of S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives against various bacterial strains.
Table 1: In Vitro Antibacterial Activity of S-substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives (MIC in µg/mL)
| Compound ID | R Group | S. sonnei | E. coli | P. aeruginosa | S. typhi | B. subtilis | S. aureus |
| 6a | -CH₃ | 150 | 150 | >300 | 200 | 100 | 100 |
| 6b | -CH₂CH₃ | 150 | 200 | >300 | 200 | 150 | 150 |
| 6c | -(CH₂)₂CH₃ | 200 | 200 | >300 | 250 | 150 | 200 |
| 6d | -CH(CH₃)₂ | 150 | 150 | >300 | 200 | 100 | 150 |
| 6e | -(CH₂)₃CH₃ | 250 | 250 | >300 | >300 | 200 | 200 |
| 6f | -CH₂C₆H₅ | 100 | 100 | 250 | 150 | 75 | 75 |
| 6g | -CH₂C₆H₄-4-Cl | 75 | 75 | 200 | 100 | 50 | 50 |
| 6h | -CH₂C₆H₄-2-Cl | 75 | 100 | 200 | 100 | 50 | 75 |
| 6i | -CH₂C₆H₄-4-F | 100 | 100 | 250 | 150 | 75 | 75 |
| 6j | -CH₂C₆H₄-4-Br | 75 | 75 | 200 | 100 | 50 | 50 |
| 6k | -CH₂C₆H₄-4-NO₂ | 50 | 50 | 150 | 75 | 25 | 25 |
| 6l | -CH₂C₆H₄-2-NO₂ | 50 | 75 | 150 | 75 | 50 | 50 |
| 6m | -CH₂C₆H₄-3-NO₂ | 50 | 50 | 150 | 75 | 25 | 50 |
| Ciprofloxacin | - | 12.5 | 12.5 | 25 | 25 | 12.5 | 12.5 |
| Gentamycin | - | 25 | 25 | 50 | 50 | 25 | 25 |
Data sourced from Rehman et al., 2013.
Structure-Activity Relationship Analysis
From the data presented, the following structure-activity relationships can be deduced for the antibacterial activity of S-substituted 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives:
-
Effect of Alkyl vs. Aralkyl Substitution: Aralkyl substitutions at the 2-thiol position (compounds 6f-6m ) generally result in greater antibacterial activity compared to simple alkyl substitutions (compounds 6a-6e ).
-
Influence of Substituents on the Benzyl Ring:
-
Halogen Substitution: The presence of a halogen on the benzyl ring enhances antibacterial activity. Chloro (6g , 6h ) and bromo (6j ) substituted derivatives show lower MIC values than the unsubstituted benzyl derivative (6f ).
-
Nitro Substitution: The introduction of a nitro group on the benzyl ring leads to a significant increase in antibacterial potency. Compounds with a nitro group (6k , 6l , 6m ) are the most active in the series, with compound 6k (4-nitrobenzyl) exhibiting the lowest MIC values against Gram-positive bacteria.
-
-
Gram-Positive vs. Gram-Negative Activity: The derivatives generally show better activity against Gram-positive bacteria (B. subtilis, S. aureus) compared to Gram-negative bacteria (P. aeruginosa being the most resistant).
While specific quantitative data for the anticancer activity of a series of this compound derivatives is limited in the reviewed literature, broader studies on nitrophenyl-oxadiazoles suggest their potential as anticancer agents. For instance, 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole has shown potent activity against various cancer cell lines, with IC50 values in the micromolar range.[1] The anticancer activity of oxadiazole derivatives is often attributed to their ability to inhibit various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1]
Experimental Protocols
Synthesis of S-substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives
The synthesis involves a multi-step process starting from 3-nitrobenzoic acid.
-
Esterification: 3-nitrobenzoic acid is converted to its corresponding ethyl ester.
-
Hydrazide Formation: The ethyl ester is treated with hydrazine hydrate to yield 3-nitrobenzohydrazide.
-
Oxadiazole Ring Formation: The hydrazide is reacted with carbon disulfide in the presence of a base to form 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.
-
S-substitution: The final derivatives are obtained by reacting the oxadiazole-2-thiol with various electrophiles (alkyl or aralkyl halides) in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF).
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) values are determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
General Synthetic and Evaluation Workflow
Caption: General workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel compounds.
Potential Anticancer Signaling Pathways of Oxadiazole Derivatives
Caption: Potential anticancer mechanisms of oxadiazole derivatives targeting key signaling pathways.
Conclusion
The structure-activity relationship studies of this compound derivatives reveal that modifications at the 5-position significantly influence their biological activity. Specifically, for antibacterial activity, the introduction of substituted aralkyl groups at the 2-thiol position, particularly those bearing a nitro group, markedly enhances their potency, especially against Gram-positive bacteria. While comprehensive quantitative anticancer data for this specific series is an area for future research, the broader class of oxadiazoles demonstrates significant potential by targeting key cancer-related signaling pathways. This guide provides a foundation for the rational design of more potent this compound derivatives as potential therapeutic agents.
References
In Vivo Anticancer Efficacy of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anticancer effects of 2-(3-Nitrophenyl)-1,3,4-oxadiazole. As direct in vivo experimental data for this specific compound is not currently available in published literature, this guide establishes a framework for its evaluation by comparing it with structurally related 1,3,4-oxadiazole derivatives that have demonstrated in vivo anticancer activity. The experimental protocols and comparative data presented are synthesized from established methodologies in preclinical cancer research.
Comparative Analysis of Anticancer Efficacy
The therapeutic potential of this compound can be benchmarked against other 1,3,4-oxadiazole derivatives that have undergone in vivo testing. The following table summarizes the performance of representative compounds from this class, offering a predictive comparison for the title compound.
Table 1: Comparative In Vivo Efficacy of Anticancer 1,3,4-Oxadiazole Derivatives
| Compound/Drug | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Rate Increase (%) | Reference Compound |
| Hypothetical: this compound | Human Tumor Xenograft (e.g., A549, MCF-7) | Athymic Nude Mice | To be determined | Data not available | Data not available | 5-Fluorouracil, Doxorubicin |
| BMS-645737 (a pyrrolotriazine derivative of 1,3,4-oxadiazole) | Human Lung Cancer (L2987) | Mice | Not Specified | Significant | Not Specified | Not Specified |
| AMK OX-12 (a 1,3,4-oxadiazole derivative) | Dalton's Lymphoma Ascites (DLA)-induced solid tumor | Swiss Albino Mice | 20 mg/kg | Significant reduction in tumor volume and weight | Not Specified | 5-Fluorouracil |
| A 1,2,4-oxadiazole derivative (Compound 27) | Burkitt's lymphoma Daudi xenograft | SD rats | Not Specified | ~50% | Not Specified | Not Specified[1] |
| 5-Fluorouracil (Standard of Care) | Various | Mice/Rats | Varies | Varies | Varies | - |
| Doxorubicin (Standard of Care) | Various | Mice/Rats | Varies | Varies | Varies | - |
Experimental Protocols
Detailed methodologies are crucial for the valid assessment of a novel compound's in vivo anticancer activity. Below are standard protocols for key experiments.
Human Tumor Xenograft Model
This is a widely accepted model for evaluating the efficacy of anticancer drugs on human-derived tumors.[2]
Objective: To assess the ability of this compound to inhibit the growth of human tumors implanted in immunodeficient mice.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. The test compound, a vehicle control, and a positive control (e.g., 5-Fluorouracil) are administered (e.g., intraperitoneally or orally) according to a predetermined schedule.
-
Data Collection: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated to determine the efficacy of the compound.
Acute Oral Toxicity Study
This study is essential to determine the safety profile of the test compound.
Objective: To evaluate the short-term toxicity of this compound when administered orally in a single dose.
Methodology:
-
Animal Model: Healthy Swiss albino mice are typically used.
-
Grouping: Animals are divided into several groups, including a control group and multiple test groups receiving different doses of the compound.
-
Administration: The compound is administered orally via gavage.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Collection: Body weight, food and water consumption, and any clinical signs of toxicity are recorded.
-
Pathology: At the end of the study, a gross necropsy is performed, and major organs are collected for histopathological examination.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the compound's mechanism of action and the research approach.
Caption: Workflow for a typical in vivo anticancer xenograft study.
Many 1,3,4-oxadiazole derivatives exert their anticancer effects by modulating key cellular signaling pathways.[3] The nitrophenyl group on the target compound suggests potential interaction with pathways involved in cell stress and apoptosis.
Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Conclusion
While direct in vivo validation for this compound is pending, the extensive research on analogous 1,3,4-oxadiazole derivatives provides a strong rationale for its potential as an anticancer agent. The presence of the nitrophenyl moiety may enhance its cytotoxic activity.[3] Further investigation using the standardized in vivo models and protocols outlined in this guide is necessary to fully elucidate its therapeutic efficacy and mechanism of action. The comparative data from existing studies on similar compounds will serve as a valuable benchmark for these future evaluations.
References
A Head-to-Head Comparison of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and Structurally Similar Compounds in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological performance of 2-(3-nitrophenyl)-1,3,4-oxadiazole and its analogs, focusing on their antibacterial, anticancer, and anti-inflammatory properties. The data presented is collated from published scientific literature to offer an objective overview for researchers in drug discovery and development.
Antibacterial Activity
A study on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol has provided valuable insights into their antibacterial potential. The minimum inhibitory concentration (MIC) of these compounds was determined against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives (MIC in µg/mL)
| Compound | R-group | S. aureus | B. subtilis | S. typhi | E. coli | P. aeruginosa | S. sonnei |
| 6a | Methyl | >100 | >100 | >100 | >100 | >100 | >100 |
| 6b | Ethyl | 60 | 70 | 80 | >100 | >100 | 90 |
| 6c | n-Propyl | 50 | 60 | 70 | 80 | 90 | 80 |
| 6d | n-Butyl | 40 | 50 | 60 | 70 | 80 | 70 |
| 6e | Benzyl | 30 | 40 | 50 | 60 | 70 | 60 |
| 6f | 4-Chlorobenzyl | 20 | 30 | 40 | 50 | 60 | 50 |
| 6g | 2,4-Dichlorobenzyl | 15 | 20 | 30 | 40 | 50 | 40 |
| 6h | 4-Nitrobenzyl | 25 | 35 | 45 | 55 | 65 | 55 |
| 6i | Allyl | 70 | 80 | 90 | >100 | >100 | >100 |
| 6j | Propargyl | 80 | 90 | >100 | >100 | >100 | >100 |
| 6k | Ethyl acetate | >100 | >100 | >100 | >100 | >100 | >100 |
| 6l | Crotyl | 60 | 70 | 80 | 90 | >100 | 90 |
| 6m | Cinnamyl | 40 | 50 | 60 | 70 | 80 | 70 |
| Ciprofloxacin | - | 12.5 | 10 | 11.5 | 13.0 | 14.5 | 12.0 |
| Gentamycin | - | 15.0 | 12.5 | 14.0 | 16.0 | 18.0 | 15.5 |
Data sourced from a study on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.
Experimental Protocol: Antibacterial Screening (Broth Microdilution Method)
The antibacterial activity was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strain Preparation: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) overnight at 37°C. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin and Gentamycin were used as standard reference drugs.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Table 2: In Vitro Anticancer Activity of Selected Nitrophenyl-Substituted 1,3,4-Oxadiazole Derivatives (IC50 in µM)
| Compound Analogue | Cancer Cell Line | IC50 (µM) |
| 2-(2-Nitrophenyl)-5-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 |
| SGC-7901 (Stomach) | 30.0 ± 1.2 | |
| HepG2 (Liver) | 18.3 ± 1.4 | |
| 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine derivative | MCF-7 (Breast) | 5.897 ± 0.258 |
| 2-(4-Nitrophenyl)-5-(phenyl) -1,3,4-oxadiazole | A549 (Lung) | 4.13 |
Data compiled from various published sources on anticancer activities of 1,3,4-oxadiazole derivatives.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture and Seeding: Cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition and Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been investigated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.
Table 3: Anti-inflammatory Activity of a Representative Nitro-substituted Oxadiazole Derivative
| Compound | Dose (mg/kg) | % Inhibition of Edema after 3h |
| [4-Nitro-N-[5-(4-Nitro-phenyl)-[1,3,4] oxadiazole-2yl] benzamide] | 50 | 65.4 |
| Indomethacin (Standard) | 10 | 72.8 |
Data from a study on the anti-inflammatory activity of new 1,3,4-oxadiazole derivatives.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Grouping and Dosing: Wistar albino rats are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the synthesized compounds. The compounds and standard drug are administered orally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Caption: Potential mechanism of anti-inflammatory action via the COX-2 pathway.
Conclusion
The this compound scaffold and its derivatives demonstrate significant potential across various therapeutic areas. The presented data highlights their promising antibacterial, anticancer, and anti-inflammatory activities. Structure-activity relationship studies suggest that the nature and position of substituents on the phenyl ring and the oxadiazole core play a crucial role in modulating the biological efficacy of these compounds. Further research and development of this class of compounds could lead to the discovery of novel and potent therapeutic agents.
Benchmarking the Performance of 2-(3-Nitrophenyl)-1,3,4-oxadiazole in Established Biological Assays
A Comparative Guide for Researchers and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative performance benchmark for 2-(3-Nitrophenyl)-1,3,4-oxadiazole and its closely related analogs in established biological assays. The inclusion of a nitrophenyl group is often associated with modulated biological effects, making this class of compounds a subject of significant research interest.[1][2][3]
This document summarizes available quantitative data, details experimental methodologies for key assays, and presents visual workflows to aid in the design and interpretation of future studies involving this class of compounds.
Data Presentation
The following tables summarize the biological activity of this compound and related derivatives. Direct experimental data for the target compound is limited in the public domain; therefore, data for structurally similar compounds, particularly other nitrophenyl-substituted 1,3,4-oxadiazoles, are included for comparative purposes.
Table 1: Anticancer Activity of Nitrophenyl-Substituted 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | MTT Assay | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | SGC-7901 (Stomach) | MTT Assay | 30.0 ± 1.2 | 5-Fluorouracil | 28.9 ± 2.2 |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | HepG2 (Liver) | MTT Assay | 18.3 ± 1.4 | 5-Fluorouracil | 16.7 ± 1.5 |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | - | - | 17.5 | - | - |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | - | - | - | - | - |
Data presented as mean ± standard deviation where available.
Table 2: Antimicrobial Activity of Nitrophenyl-Substituted 1,3,4-Oxadiazole Derivatives
| Compound | Bacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | MIC (µg/mL) |
| S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (General class) | Bacillus subtilis | Broth microdilution | Varies | Ciprofloxacin | - |
| S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (General class) | Staphylococcus aureus | Broth microdilution | Varies | Ciprofloxacin | - |
| S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (General class) | Escherichia coli | Broth microdilution | Varies | Ciprofloxacin | - |
| S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (General class) | Pseudomonas aeruginosa | Broth microdilution | Varies | Ciprofloxacin | - |
| S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (General class) | Salmonella typhi | Broth microdilution | Varies | Gentamycin | - |
| S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (General class) | Shigella sonnei | Broth microdilution | Varies | Gentamycin | - |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive bacteria | - | 8 | Ciprofloxacin | 4 |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative bacteria | - | 8 | Ciprofloxacin | 4 |
Note: Specific MIC values for the S-substituted derivatives vary depending on the nature of the S-substituent[4].
Table 3: Anti-inflammatory Activity of Nitrophenyl-Substituted 1,3,4-Oxadiazole Derivatives
| Compound | Assay Type | Activity Metric | Result | Reference Compound | Result |
| 4-Nitro-N-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2yl] benzamide (C7) | Carrageenan-induced rat paw edema | % Inhibition of edema | Good response (specific % not stated) | Indomethacin | - |
| 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Carrageenan-induced rat paw edema | % Inhibition of inflammation | - | Phenylbutazone | 53.57% at 50 mg/kg |
| General 2,5-disubstituted-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | % Inhibition of inflammation | Compounds 3f and 3i showed 46.42% and 50% inhibition respectively.[5] | Phenylbutazone | 53.57% at 50 mg/kg[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key biological assays relevant to the evaluation of this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a standard anticancer drug (e.g., 5-Fluorouracil). Include a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Principle: The lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is determined.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be used as an in vitro screening method for anti-inflammatory activity.[7][8]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA) or egg albumin.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 57°C for 3 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[7][8]
Mandatory Visualization
The following diagrams illustrate the workflows of the described biological assays.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Workflow for in vitro anti-inflammatory assay.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. thaiscience.info [thaiscience.info]
Peer-Reviewed Validation of the Therapeutic Potential of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and its derivatives, based on available peer-reviewed literature. While direct and extensive validation for the specific parent compound is limited, this document synthesizes data from closely related analogues to offer insights into its potential anticancer and antimicrobial activities.
Executive Summary
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3][4][5] The introduction of a nitrophenyl group to this heterocyclic core is a common strategy to enhance therapeutic efficacy. This guide focuses on the available data for nitrophenyl-substituted 1,3,4-oxadiazoles to extrapolate the potential of this compound. The primary mechanisms of action for this class of compounds include the inhibition of crucial cellular pathways such as NF-κB signaling and enzymes vital for cancer cell proliferation like thymidylate synthase and telomerase.[6][7][8][9][10][11]
Anticancer Potential: A Comparative Overview
Table 1: Comparative Anticancer Activity of Nitrophenyl-Substituted 1,3,4-Oxadiazole Derivatives
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | Not Specified | 17.5 | Not Specified | Not Specified | [12] |
| 5-(indole-3-yl)-2-[(2-nitrophenyl)amino][6][8][13]-oxadiazole | T-47D (Breast) | 67.96 µg/ml | Not Specified | Not Specified | [2] |
| A 2-nitrophenyl-1,3,4-oxadiazole derivative | MCF-7 (Breast) | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 | [6] |
Antimicrobial Activity: A Comparative Overview
A study on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol has provided quantitative data on their antibacterial activity. This provides the most direct evidence for the antimicrobial potential of the this compound scaffold.
Table 2: Minimum Inhibitory Concentration (MIC) of S-substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives
| Bacterial Strain | Derivative 1 (MIC in µg/mL) | Derivative 2 (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Gentamycin (MIC in µg/mL) | Source |
| Bacillus subtilis | 12.5 | 25 | 10 | 8 | [14] |
| Staphylococcus aureus | 25 | 50 | 12.5 | 10 | [14] |
| Shigella sonnei | 50 | >100 | 8 | 6 | [14] |
| Escherichia coli | >100 | >100 | 15 | 12 | [14] |
| Pseudomonas aeruginosa | >100 | >100 | 10 | 8 | [14] |
| Salmonella typhi | 50 | >100 | 9 | 7 | [14] |
Experimental Protocols
Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
A common synthetic route to the core structure of interest starts from 3-nitrobenzoic acid.[14]
-
Esterification: 3-nitrobenzoic acid is converted to its corresponding ester.
-
Hydrazide formation: The ester is then reacted with hydrazine hydrate to form 3-nitrobenzoylhydrazide.
-
Cyclization: The hydrazide is treated with carbon disulfide in the presence of a base to yield 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[14]
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for another 24-48 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is then calculated.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14]
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Proposed Mechanism of Action and Signaling Pathway
Based on studies of related nitrophenyl-substituted oxadiazoles, a potential mechanism of action for the anticancer activity of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is constitutively active in many cancers and plays a key role in cell proliferation, survival, and inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental and Synthetic Workflow
The general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.
References
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. buk-wetzikon.ch [buk-wetzikon.ch]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Disposal Protocol for 2-(3-Nitrophenyl)-1,3,4-oxadiazole
The following guide provides detailed procedures for the safe and compliant disposal of 2-(3-Nitrophenyl)-1,3,4-oxadiazole (CAS No. 5565-72-0). Due to the presence of a nitroaromatic group, this compound should be handled as a potentially hazardous substance. These procedures are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or equivalent. | To prevent skin contact and potential irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes.[1][3] |
| Lab Coat | Standard, full-length laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated.[1] | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal service, in compliance with federal and state regulations such as the Resource Conservation and Recovery Act (RCRA).[4] Improper disposal, such as release to drains or landfills, is prohibited.[5]
Step 1: Waste Collection
-
Use Original Container : Whenever feasible, keep the chemical waste in its original, clearly labeled container.[1]
-
Transfer to a Waste Container : If transferring is necessary, use a clean, dry, and chemically compatible container with a secure lid.
-
Do Not Mix : Do not mix this compound waste with other chemical waste streams.[1] This prevents unforeseen chemical reactions and ensures proper disposal routing.
Step 2: Labeling
-
Clear Identification : The waste container must be clearly and securely labeled.
-
Required Information : The label must include:
Step 3: Storage
-
Designated Area : Store the sealed waste container in a designated, secure hazardous waste accumulation area.[1]
-
Segregation : Ensure the container is stored away from incompatible materials.
-
Container Integrity : Containers must be kept in good condition, closed, and inspected regularly for any leaks or degradation.[6] On-site storage is typically limited to specific timeframes (e.g., up to 90 days) without a special permit.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS : Notify your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[1]
-
Licensed Contractor : Disposal must be performed by a licensed and approved hazardous waste disposal company.[1] This ensures the waste is transported and managed in accordance with federal and state regulations.[6][7]
-
Manifest Tracking : Every shipment of hazardous waste must be accompanied by a manifest that tracks it from the point of generation to its final treatment or disposal facility, a system often referred to as "cradle-to-grave".[4][8]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles of hazardous waste management. Always consult your institution's specific safety and disposal policies and adhere to all local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. youtube.com [youtube.com]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. Site Maintenance [mde.maryland.gov]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 2-(3-Nitrophenyl)-1,3,4-oxadiazole
Handling 2-(3-Nitrophenyl)-1,3,4-oxadiazole requires stringent safety measures due to the presence of a nitroaromatic group, which suggests potential toxicity and energetic properties.[1] Adherence to proper personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans is critical to ensure laboratory safety and environmental compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals and related compounds.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. | To protect eyes from splashes and dust.[3][4] |
| Skin and Body | Standard laboratory coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[1][4] |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline | Importance |
| Handling | - Avoid contact with skin and eyes.[3] - Do not breathe dust.[3] - Handle in a well-ventilated area or fume hood.[5] - Wash hands and any exposed skin thoroughly after handling.[6] | Minimizes risk of exposure and accidental ingestion or inhalation. |
| Storage | - Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4] - Store away from strong oxidizing agents.[3] | Ensures chemical stability and prevents hazardous reactions. |
Disposal Plan
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous waste.
| Step | Action | Detail |
| 1. Waste Collection | Use a designated, labeled, and compatible container. | The container should be in good condition with a secure lid. Do not mix with other waste streams.[1] |
| 2. Labeling | Clearly label the container as "Hazardous Waste" with the full chemical name. | Proper labeling is essential for identification and safe handling by waste management personnel. |
| 3. Storage | Store the sealed waste container in a designated hazardous waste accumulation area. | This area should be secure and managed according to institutional protocols. |
| 4. Disposal | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. | Disposal must be carried out by a licensed and approved hazardous waste disposal company.[1] |
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(4-Nitrophenyl)-1,3,4-oxadiazole - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
